2-Amino-3-methylbutanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4(2)5(7)3-6/h4-5H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMPZEFSSVTIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4475-96-1 | |
| Record name | 2-amino-3-methylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Amino-3-methylbutanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-3-methylbutanenitrile, a key intermediate in the production of the essential amino acid valine and other valuable chemical entities. The primary focus of this document is the well-established Strecker synthesis, a robust and widely utilized method for the preparation of α-amino nitriles.
Introduction
This compound, also known as α-aminoisovaleronitrile or valine nitrile, is a crucial building block in organic synthesis. Its primary application lies in the synthesis of valine, one of the twenty proteinogenic amino acids. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone for the industrial and laboratory-scale production of α-amino acids and their nitrile precursors.[1][2] The reaction involves the one-pot, three-component condensation of an aldehyde (or ketone), ammonia (B1221849), and a cyanide source.[1] This guide will detail the synthesis of this compound from isobutyraldehyde (B47883).
Reaction Pathway: The Strecker Synthesis
The Strecker synthesis of this compound proceeds via a two-step mechanism within a single reaction vessel. Initially, isobutyraldehyde reacts with ammonia to form an imine intermediate. Subsequently, the nucleophilic addition of a cyanide ion to the imine yields the final product, this compound.
Caption: Strecker synthesis of this compound.
Experimental Protocol
The following experimental protocol is based on a procedure described in Chinese patent CN102070473B for the synthesis of this compound as an intermediate for D-valine production.[3]
Materials:
-
Isobutyraldehyde
-
30% Sodium Cyanide (NaCN) solution
-
Ammonium (B1175870) Chloride (NH₄Cl)
-
25% Ammonia solution (NH₃·H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 1000 mL reaction flask, add 200 g of 30% sodium cyanide solution, 86.4 g of ammonium chloride, and 111 g of 25% ammonia solution.
-
Stir the mixture to dissolve all solids and then cool the flask to 0°C using an ice bath.
-
Slowly add 100.4 g of isobutyraldehyde to the reaction mixture dropwise, ensuring the temperature is maintained.
-
After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 5 hours.
-
After the reaction period, cool the mixture and perform a liquid-liquid extraction with dichloromethane (3 x 200 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure at 35°C.
-
The remaining liquid is the crude this compound.
Quantitative Data
The following table summarizes the quantitative data from the described experimental protocol.[3]
| Parameter | Value |
| Reactants | |
| Isobutyraldehyde | 100.4 g |
| 30% Sodium Cyanide Solution | 200 g |
| Ammonium Chloride | 86.4 g |
| 25% Ammonia Solution | 111 g |
| Reaction Conditions | |
| Initial Temperature | 0°C |
| Reaction Temperature | 40°C |
| Reaction Time | 5 hours |
| Product | |
| Product Name | This compound |
| Yield | 119 g (87.4%) |
| Appearance | Residual liquid after evaporation |
Experimental Workflow
The following diagram illustrates the experimental workflow for the synthesis and isolation of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization (Predicted)
1H NMR (Proton Nuclear Magnetic Resonance):
-
A doublet for the two methyl groups of the isopropyl moiety.
-
A multiplet for the methine proton of the isopropyl group.
-
A singlet or broad singlet for the amine protons.
-
A singlet for the α-proton adjacent to the amino and nitrile groups.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the two equivalent methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
A signal for the α-carbon bonded to the amino and nitrile groups.
-
A signal for the nitrile carbon.
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2200-2260 cm⁻¹.
-
N-H stretching vibrations for the primary amine, appearing as one or two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching and bending vibrations for the alkyl groups.
Safety Considerations
-
Cyanides: Sodium cyanide is highly toxic if swallowed, inhaled, or in contact with skin. Reactions involving cyanides should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.
-
Ammonia: Ammonia solution is corrosive and has a pungent odor. It should be handled in a fume hood.
-
Isobutyraldehyde: Isobutyraldehyde is a flammable liquid and an irritant. Handle with care and avoid ignition sources.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
Conclusion
The Strecker synthesis provides an efficient and well-documented route for the production of this compound from readily available starting materials. The protocol detailed in this guide, derived from patent literature, offers a practical method for its synthesis with a high reported yield. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing a solid foundation for the synthesis and understanding of this important chemical intermediate. Further research to obtain and publish detailed spectroscopic data for this compound would be a valuable contribution to the scientific community.
References
Structural Analysis of 2-Amino-3-methylbutanenitrile: A Technical Guide
An In-depth Examination of Spectroscopic and Physicochemical Properties for Researchers and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 2-Amino-3-methylbutanenitrile (α-aminoisovaleronitrile), a key chemical intermediate. This document collates essential physicochemical data, detailed spectroscopic analysis, and standardized experimental protocols to support its application in research and development.
Physicochemical Properties
This compound is a flammable and corrosive liquid, harmful if swallowed, inhaled, or in contact with skin.[1] It possesses a molecular formula of C₅H₁₀N₂ and a molecular weight of approximately 98.15 g/mol .[1] A summary of its key computed properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂ | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4475-96-1 | PubChem[1] |
| Molecular Weight | 98.15 g/mol | PubChem[1] |
| Exact Mass | 98.084398327 Da | PubChem[1] |
| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |
| InChIKey | ZMMPZEFSSVTIIW-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC(C)C(C#N)N | PubChem[1] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete experimental dataset for this specific molecule is not publicly available, the following data is predicted based on its structure and analysis of similar compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group will feature a doublet for the two methyl groups and a multiplet for the single methine proton. The methine proton adjacent to the nitrile and amino groups will appear as a distinct signal, and the amino group protons may appear as a broad singlet.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display five distinct signals, one for each unique carbon atom: the nitrile carbon, the two methine carbons, and the two methyl carbons of the isopropyl group.
Predicted NMR Chemical Shifts (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH(NH₂)CN | 3.5 - 3.8 | Doublet | 1H |
| -CH(CH₃)₂ | 2.0 - 2.3 | Multiplet | 1H |
| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |
| -CH(CH₃)₂ | 1.0 - 1.2 | Doublet | 6H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| -C≡N | 120 - 125 |
| -CH(NH₂)CN | 45 - 50 |
| -CH(CH₃)₂ | 30 - 35 |
| -CH(CH₃)₂ | 18 - 22 |
2.2. Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands for this compound are summarized below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3300 - 3500 (two bands) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C≡N (Nitrile) | Stretching | 2210 - 2260 (weak to medium) |
| N-H (Amino) | Bending | 1590 - 1650 |
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass (98.08). Common fragmentation patterns would involve the loss of the nitrile group (CN), the amino group (NH₂), or cleavage of the isopropyl group.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of aminonitriles.
3.1. Synthesis via Strecker Reaction
A common method for synthesizing α-aminonitriles is the Strecker synthesis.
Materials:
-
Isobutyraldehyde (B47883) (3-methylbutanal)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol or Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ammonium chloride in water.
-
Add isobutyraldehyde to the stirred solution.
-
Slowly add an aqueous solution of sodium cyanide dropwise to the mixture. Caution: This reaction generates highly toxic hydrogen cyanide gas. It must be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product via vacuum distillation or column chromatography.
3.2. Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[2]
-
Process the data to determine chemical shifts, multiplicities, and integrations.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[2]
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.[2]
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
-
Mass Spectrometry:
-
Acquire the mass spectrum using a mass spectrometer, typically with an electron ionization (EI) source.[2]
-
Introduce the sample into the ion source where it is bombarded with electrons (typically at 70 eV).[2]
-
The resulting fragments are separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.
-
Visualization of Analytical Workflow
The logical process for the structural analysis of this compound is outlined in the diagram below.
The diagram illustrates the synthesis of the target compound, followed by parallel spectroscopic analyses. The data from these techniques are then integrated to confirm the final chemical structure. This systematic approach ensures accurate and reliable characterization, which is critical for its use in further research and development applications.
References
Unraveling the Biological Profile of 2-Amino-3-methylbutanenitrile: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methylbutanenitrile, a simple aminonitrile derivative of the amino acid valine, presents a chemical structure of interest in both prebiotic chemistry and as a potential building block in medicinal chemistry. Despite its structural simplicity and relationship to a proteinogenic amino acid, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific biological activities. This technical guide synthesizes the currently available information on this compound, focusing on its chemical properties and known safety data, while also highlighting the conspicuous absence of in-depth biological studies.
Chemical and Physical Properties
A foundational understanding of a compound's biological activity begins with its physicochemical characteristics. The properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂ | [1] |
| Molecular Weight | 98.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 4475-96-1 | [1] |
| Synonyms | 2-amino-3-methylbutyronitrile, α-aminoisovaleronitrile | [1] |
Biological Activity: An Overview of the Knowledge Gap
Extensive searches of scientific databases and literature have yielded no specific studies detailing the biological activity of this compound in terms of therapeutic effects, mechanism of action, or quantitative pharmacological data such as IC₅₀ or EC₅₀ values. The compound is mentioned in the context of prebiotic synthesis, suggesting its potential role in the origins of life, but this does not provide insight into its interaction with contemporary biological systems.[1]
While the broader class of aminonitriles is known to possess a range of biological activities and are utilized as intermediates in the synthesis of pharmaceuticals, this general information cannot be directly extrapolated to this compound without specific experimental validation. The nitrile functional group itself is present in numerous natural products and pharmaceuticals, contributing to a wide array of biological effects.[2][3]
A study was identified for a related derivative, 2-nitrooxy ethyl 2-amino 3-methylbutanoate, which was investigated for its effects on exercise performance. However, the presence of the nitrooxy and ester functional groups fundamentally alters the compound's chemical nature and biological properties, and therefore, these findings are not applicable to this compound.
Toxicology and Safety Data
The primary information available for this compound pertains to its hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Statements: [1]
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
These classifications indicate that this compound should be handled with appropriate personal protective equipment and safety precautions in a laboratory setting. There is a lack of published in-depth toxicological studies, such as the determination of an LD₅₀ (median lethal dose).
Experimental Protocols
Due to the absence of published research on the biological activity of this compound, no established experimental protocols for its biological evaluation could be cited. For researchers interested in investigating this compound, a general workflow for initial screening could be proposed.
Caption: A generalized workflow for the initial biological evaluation of a novel compound.
Signaling Pathways
There is no information available in the scientific literature to suggest that this compound modulates any specific signaling pathways. Any investigation into its biological activity would need to include initial broad screening to identify potential molecular targets and affected pathways.
Conclusion
References
An In-depth Technical Guide to 2-Amino-3-methylbutanenitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-methylbutanenitrile, also known as α-aminoisovaleronitrile or valine nitrile, is a crucial intermediate in the synthesis of the essential amino acid valine. Its history is intrinsically linked to the development of the Strecker amino acid synthesis, a foundational reaction in organic chemistry dating back to 1850. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, with a focus on the experimental protocols and reaction mechanisms relevant to its formation. While this compound is primarily generated in situ and rapidly converted to valine, this guide consolidates the available information to support researchers in understanding its chemical context.
Discovery and Historical Context
The discovery of this compound is not attributed to a single event but is rather a consequence of the pioneering work of Adolph Strecker in 1850. His development of the Strecker synthesis, a method to produce α-amino acids from aldehydes or ketones, laid the groundwork for the creation of numerous amino acids, including valine.[1][2][3] The synthesis proceeds through an α-aminonitrile intermediate; in the case of valine synthesis starting from isobutyraldehyde, this intermediate is this compound.[2][4]
Historically, the Strecker synthesis provided a straightforward and robust method for the laboratory preparation of amino acids, which were otherwise only accessible through the hydrolysis of natural proteins.[4] The original protocol utilized isobutyraldehyde, ammonia, and hydrogen cyanide.[2] Over the years, modifications have been introduced to improve safety and yield, such as the use of cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) in conjunction with an ammonium (B1175870) salt like ammonium chloride (NH4Cl).[2]
Physicochemical Properties
Detailed experimental data for the isolated this compound is scarce in the literature, as it is typically synthesized and used in the subsequent hydrolysis step without purification. However, computational data and general properties of similar nitriles provide some insight into its characteristics.
Table 1: Computed Physicochemical Properties of this compound [5][6]
| Property | Value | Source |
| Molecular Formula | C5H10N2 | PubChem[5] |
| Molecular Weight | 98.15 g/mol | PubChem[5] |
| XLogP3 | 0.4 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
| Exact Mass | 98.084398327 | PubChem[5] |
| Monoisotopic Mass | 98.084398327 | PubChem[5] |
| Topological Polar Surface Area | 49.8 Ų | PubChem[5] |
| Heavy Atom Count | 7 | PubChem[5] |
Synthesis of this compound (Strecker Synthesis)
The primary and most historically significant method for the synthesis of this compound is the Strecker synthesis. This reaction is a three-component condensation of an aldehyde (isobutyraldehyde), ammonia, and a cyanide source.
Reaction Mechanism
The mechanism of the Strecker synthesis is a two-part process, with the first part being the formation of the α-aminonitrile.
Caption: Mechanism of this compound formation.
-
Imine Formation: The reaction initiates with the protonation of the carbonyl oxygen of isobutyraldehyde, which increases its electrophilicity. Ammonia then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration of this intermediate leads to the formation of an iminium ion.[1][2]
-
Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion, resulting in the formation of this compound.[1][2]
Experimental Protocol: General Strecker Synthesis of α-Aminonitriles
Materials:
-
Aldehyde or ketone (e.g., Isobutyraldehyde)
-
Ammonium chloride (NH4Cl)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Methanol or another suitable solvent
-
Water
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.
-
The aldehyde (isobutyraldehyde) is added to this solution.
-
A solution of potassium cyanide in water is then added dropwise to the aldehyde/ammonium chloride mixture, typically with cooling in an ice bath to control the exothermic reaction.
-
The reaction mixture is stirred for a specified period, often several hours, at room temperature or with gentle heating to drive the reaction to completion.
-
The resulting α-aminonitrile, in this case, this compound, is often not isolated but is directly subjected to hydrolysis to form the corresponding amino acid (valine).
Note on Isolation: If isolation were to be attempted, it would likely involve extraction of the aminonitrile from the aqueous reaction mixture with an organic solvent, followed by drying and removal of the solvent under reduced pressure. However, due to the potential for instability and the common practice of direct hydrolysis, this is not a standard procedure.
Spectroscopic Data
Experimentally obtained spectroscopic data for this compound is not widely reported. The following represents predicted data and typical spectral regions for the functional groups present in the molecule.
Table 2: Predicted and Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Doublet for the two methyl groups of the isopropyl group. - Multiplet for the methine proton of the isopropyl group. - Doublet for the methine proton adjacent to the amino and nitrile groups. - Broad singlet for the amino protons. |
| ¹³C NMR | - Signal for the nitrile carbon (typically in the range of 115-125 ppm). - Signal for the carbon bearing the amino and nitrile groups. - Signals for the carbons of the isopropyl group. |
| IR Spectroscopy | - A sharp, medium-intensity peak around 2250-2210 cm⁻¹ corresponding to the C≡N stretch. - N-H stretching vibrations for the primary amine in the range of 3500-3300 cm⁻¹. - C-H stretching and bending vibrations for the alkyl groups. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 98.15 g/mol . - Fragmentation patterns characteristic of the loss of the amino group, nitrile group, and parts of the isopropyl group. |
Logical Workflow for Synthesis and Subsequent Reaction
The synthesis of this compound is a key step in the overall production of valine. The logical flow of this process is depicted below.
Caption: Workflow for the synthesis of valine via this compound.
Conclusion
This compound holds a significant, albeit often uncredited, place in the history of organic chemistry as a pivotal intermediate in the Strecker synthesis of valine. While detailed characterization of the isolated compound is limited, an understanding of its formation through the well-established Strecker mechanism is crucial for researchers in synthetic organic chemistry and drug development. The methodologies and data presented in this guide, though based on a combination of historical accounts, theoretical predictions, and general principles, provide a solid foundation for appreciating the role of this important aminonitrile. Further research focused on the isolation and detailed characterization of this compound could provide valuable data for a more complete understanding of this foundational chemical species.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. 2-Butenenitrile, 2-amino-3-methyl- | C5H8N2 | CID 557210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C5H10N2) [pubchemlite.lcsb.uni.lu]
2-Amino-3-methylbutanenitrile CAS number lookup
Technical Guide: 2-Amino-3-methylbutanenitrile
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical identity, physicochemical properties, a standard synthesis protocol, and critical safety information, tailored for professionals in research and pharmaceutical development.
Chemical Identification and Properties
This compound, also known as α-aminoisovaleronitrile, is the nitrile analog of the proteinogenic amino acid valine. It serves as a versatile building block in organic synthesis. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 2-amino-3-methylbutyronitrile, α-aminoisovaleronitrile |
| CAS Number | 4475-96-1[1] |
| Molecular Formula | C₅H₁₀N₂[1] |
| IUPAC Name | This compound[1] |
| InChIKey | ZMMPZEFSSVTIIW-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 98.15 g/mol [1] |
| Monoisotopic Mass | 98.0844 Da[1] |
| Physical Description | Colorless liquid (reported) |
| Topological Polar Surface Area | 49.8 Ų[1] |
| XLogP3-AA (Predicted) | 0.4[1] |
Synthesis Protocol: Strecker Synthesis
The most common and direct method for synthesizing α-aminonitriles like this compound is the Strecker synthesis. This one-pot, three-component reaction involves an aldehyde, ammonia (B1221849), and a cyanide source.[2][3] The reaction proceeds via the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.[3]
Experimental Protocol: General Procedure
This protocol is a representative example for the synthesis of this compound. Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood due to the use of highly toxic cyanide.
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (B47883) (1.0 eq) in an appropriate solvent such as methanol (B129727) or a buffered aqueous medium.
-
Cool the solution in an ice bath (0-5 °C).
-
Add a solution of ammonia or ammonium (B1175870) chloride (1.0-1.2 eq) dropwise to the cooled aldehyde solution while stirring.
-
Allow the mixture to stir at low temperature for 30-60 minutes to facilitate the formation of the corresponding imine intermediate.
-
-
Nucleophilic Addition of Cyanide:
-
While maintaining the low temperature, slowly add a solution of a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.0-1.1 eq), to the reaction mixture. The use of trimethylsilyl (B98337) cyanide (TMSCN) can also be employed.[4]
-
Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the mixture carefully with water.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified further by vacuum distillation if necessary.
-
Below is a diagram illustrating the workflow of the Strecker synthesis for this compound.
Applications in Research and Drug Development
This compound is a valuable precursor for the synthesis of non-natural amino acids and their derivatives. Its structural similarity to valine makes it a key starting material for creating peptide mimics and other biologically active molecules.
-
Amino Acid Synthesis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield racemic valine, demonstrating its role as a direct precursor.[5]
-
Pharmaceutical Intermediates: α-Aminonitriles are recognized pharmacophores and are used as intermediates in the development of therapeutic agents. Notably, they are key structural motifs in certain classes of enzyme inhibitors, such as those targeting cysteine proteases like cathepsins, which are implicated in conditions like osteoporosis.[6]
-
Prodrug Development: The broader class of amino acids and their derivatives are frequently used as moieties in prodrug design to improve properties such as bioavailability, solubility, and targeted delivery.[7]
The logical relationship of this compound to its precursors and key derivative product, the amino acid valine, is shown below.
References
- 1. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical characteristics of 2-Amino-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Amino-3-methylbutanenitrile. The information is curated to support research, development, and drug discovery activities involving this versatile chemical intermediate.
Chemical Identity and Physical Properties
This compound, also known as α-aminoisovaleronitrile, is a colorless liquid and a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates.[1] Its fundamental identifiers and physical properties are summarized below.
Table 1: Chemical Identifiers for this compound [2]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 4475-96-1 |
| Molecular Formula | C₅H₁₀N₂ |
| Molecular Weight | 98.15 g/mol |
| Canonical SMILES | CC(C)C(C#N)N |
| InChI Key | ZMMPZEFSSVTIIW-UHFFFAOYSA-N |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless liquid | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble in water (for the related compound 2-amino-2-methylbutyronitrile) | [3] |
Chemical Synthesis
The primary synthetic route to this compound is the Strecker synthesis. This versatile reaction involves the one-pot, three-component condensation of an aldehyde (isobutyraldehyde), a source of ammonia (B1221849) (such as ammonium (B1175870) chloride), and a cyanide source (such as potassium cyanide).[4][5][6]
General Strecker Synthesis Protocol
The following is a generalized experimental protocol for the synthesis of α-aminonitriles, which can be adapted for this compound.
Materials:
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Methanol (B129727) (or other suitable solvent)
-
Water
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (B78521) (for neutralization)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Imine Formation: In a well-ventilated fume hood, dissolve isobutyraldehyde and ammonium chloride in a suitable solvent like methanol or a methanol/water mixture. Stir the solution to facilitate the formation of the corresponding imine.[6][7]
-
Cyanide Addition: Carefully add a solution of potassium cyanide or sodium cyanide to the reaction mixture. The cyanide anion will act as a nucleophile, attacking the imine to form the α-aminonitrile.[4][7] The reaction is typically carried out at or below room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction mixture, for example, by adding it to ice-water. Acidify the aqueous layer with hydrochloric acid and wash with an organic solvent like diethyl ether to remove any unreacted aldehyde.
-
Isolation: Neutralize the aqueous layer with a base such as sodium hydroxide. Extract the product, this compound, into an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by vacuum distillation .[8] This technique is suitable for thermally stable liquids and helps to separate the product from non-volatile impurities and solvents with different boiling points.
Generalized Vacuum Distillation Protocol:
-
Assemble a vacuum distillation apparatus.
-
Place the crude product in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gently heat the flask to initiate distillation.
-
Collect the fraction that distills over at a constant temperature and pressure.
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the amino and nitrile groups, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nitrile carbon, the two methine carbons, and the methyl carbons.
Note: Specific experimental NMR data for this compound were not found in the searched literature. Predicted spectra can be used as a reference for experimental validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities. Due to the polar nature of the amino group, derivatization may be necessary to improve volatility and chromatographic peak shape.[9]
Generalized GC-MS Protocol for Aminonitriles:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Derivatization (if necessary): React the sample with a derivatizing agent (e.g., a silylating agent) to increase volatility.
-
GC Separation: Inject the sample onto a GC equipped with an appropriate capillary column to separate the components.
-
MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection, providing a mass spectrum that can be used for identification.
Reactivity and Chemical Profile
This compound possesses two reactive functional groups: an amino group and a nitrile group. This dual functionality makes it a versatile intermediate.
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, forming the amino acid valine.[3]
-
Reactions of the Amino Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation and alkylation.
-
Incompatibilities: Nitriles are generally incompatible with strong oxidizing acids, other oxidizing agents, and bases. Mixing with strong oxidizing acids can lead to violent reactions, and the combination with bases can produce hydrogen cyanide.[3]
Biological and Pharmaceutical Relevance
While specific signaling pathways for this compound are not documented, the broader class of aminonitriles has significant pharmacological importance. They are recognized as valuable building blocks in the synthesis of various biologically active molecules.[10][11]
-
Enzyme Inhibition: The nitrile group can act as a "warhead" in enzyme inhibitors, participating in reversible covalent interactions with active site residues, such as the cysteine in cysteine proteases.[12]
-
Drug Development: Aminonitriles are key intermediates in the synthesis of various pharmaceutical agents, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes and cathepsin K inhibitors for osteoporosis.[12] Their utility also extends to potential anticancer, antibacterial, antiviral, and antifungal agents.[10]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
GHS Hazard Statements: [2]
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Visualizations
Synthesis Workflow: Strecker Synthesis
Caption: Strecker synthesis of this compound.
Purification Workflow: Vacuum Distillation
Caption: Purification by vacuum distillation.
Logical Relationship: Role in Drug Discovery
Caption: Role as a pharmaceutical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 2-Amino-3-methylbutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methylbutanenitrile, also known as α-aminoisovaleronitrile or valine nitrile, is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a reactive nitrile group and a chiral center, makes it a valuable building block for the synthesis of α-amino acids, particularly the essential amino acid valine, and its derivatives. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and, most importantly, outlines promising areas for future research and development, particularly in the context of drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂ | |
| Molecular Weight | 98.15 g/mol | |
| CAS Number | 4475-96-1 | |
| Appearance | Colorless liquid (presumed) | |
| IUPAC Name | This compound | |
| Synonyms | α-aminoisovaleronitrile, valine nitrile | |
| XLogP3 | 0.4 | |
| Topological Polar Surface Area | 49.8 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Strecker synthesis, a well-established method for the preparation of α-amino acids and their nitrile precursors.
Synthesis of this compound via Strecker Reaction
This protocol is adapted from a patented industrial method.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
25% Ammonia (B1221849) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Procedure:
-
In a 5000 mL flask, add 1000 g of a 30% sodium cyanide solution, 500 g of ammonium chloride, and 600 g of a 25% ammonia solution.
-
Stir the mixture to dissolve the solids and cool the flask to 0 °C in an ice bath.
-
Slowly add 500 g of isobutyraldehyde dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, heat the reaction mixture to 40 °C and maintain for 5 hours.
-
Cool the reaction mixture and extract the product three times with 1000 mL of dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by vacuum distillation at 35 °C. The remaining liquid is this compound.
-
-
Yield: Approximately 85%.
Hydrolysis to Valine Amide (Intermediate for Valine Synthesis)
The nitrile can be hydrolyzed to the corresponding amide, a key step towards the synthesis of valine.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Acetone
-
Chloroform
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 1000 mL flask, dissolve 14 g of sodium hydroxide in a mixture of 500 mL of methanol and 50 g of distilled water.
-
Add 85 g of this compound to the solution.
-
Cool the mixture to below 0 °C and add 60 g of acetone.
-
Maintain the reaction temperature between 0-5 °C for 5 hours.
-
Concentrate the reaction mixture under reduced pressure at 38 °C to remove the solvent.
-
Add 200 mL of distilled water to the residue and extract three times with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure at 38 °C to obtain the semi-solid product.
-
-
Yield: Approximately 84.5%.
Potential Research Areas
The unique structural features of this compound and its derivatives make them attractive candidates for further investigation in several areas of drug discovery and development. The nitrile group, in particular, has been identified as a key "warhead" in a number of potent and selective enzyme inhibitors.
Development of Novel Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Background: DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibitors of DPP-4 are an established class of drugs for the treatment of type 2 diabetes. Several successful DPP-4 inhibitors, such as vildagliptin (B1682220) and saxagliptin, are α-amino nitrile derivatives. The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, leading to potent and sustained inhibition.
Research Opportunity: this compound provides a scaffold that is highly analogous to the valine-pyrrolidide structure that was one of the initial hits for DPP-4 inhibition. There is a significant opportunity to synthesize a library of novel N-substituted derivatives of this compound and evaluate their inhibitory activity against DPP-4. The isopropyl group of the valine nitrile core can be explored for its interactions within the S1 pocket of the enzyme, while modifications to the amino group can be designed to interact with the S2 pocket, potentially leading to inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Diagram: Proposed DPP-4 Inhibition Workflow
Caption: Workflow for the discovery of novel DPP-4 inhibitors.
Exploration as Cysteine Protease Inhibitors: Targeting Cathepsin K
Background: Cysteine proteases are a class of enzymes involved in various physiological and pathological processes, including bone resorption, immune response, and cancer progression. Cathepsin K, a lysosomal cysteine protease, is a key enzyme in bone degradation by osteoclasts and is a validated target for the treatment of osteoporosis. Similar to serine proteases, the catalytic mechanism of cysteine proteases involves a nucleophilic attack by a cysteine residue. Nitrile-based inhibitors have been shown to be effective against cysteine proteases by forming a reversible thioimidate adduct with the active site cysteine. Several potent and selective cathepsin K inhibitors are based on a dipeptide nitrile scaffold.
Research Opportunity: The α-amino nitrile moiety of this compound can serve as a starting point for the design of novel cathepsin K inhibitors. Research in this area could focus on synthesizing di- and tri-peptide mimetics where this compound occupies the P1 position, with the nitrile group acting as the "warhead" targeting the catalytic Cys25 residue of cathepsin K. Modifications at the P2 and P3 positions can be systematically explored to optimize interactions with the S2 and S3 pockets of the enzyme, thereby enhancing potency and selectivity against other cathepsins (e.g., B, L, and S).
Diagram: Cathepsin K Inhibition Mechanism
Caption: Reversible covalent inhibition of Cathepsin K.
Asymmetric Synthesis and Chiral Derivatives
Background: this compound possesses a chiral center at the α-carbon. For most pharmaceutical applications, a single enantiomer is required to ensure target specificity and reduce off-target effects. While the classical Strecker synthesis yields a racemic mixture, there is a growing interest in developing asymmetric methods for the synthesis of α-amino nitriles.
Research Opportunity: A significant area of research would be the development of a robust and scalable asymmetric synthesis of (R)- or (S)-2-amino-3-methylbutanenitrile. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolution methods. Access to enantiomerically pure starting material would be a critical enabler for the development of stereospecific inhibitors of DPP-4 and cathepsin K, potentially leading to drugs with improved therapeutic indices.
Spectroscopic Characterization (Predicted)
-
¹H NMR (Predicted): The proton spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, a doublet for the α-proton, and a broad singlet for the amino protons.
-
¹³C NMR (Predicted): The carbon spectrum should display distinct signals for the two non-equivalent methyl carbons of the isopropyl group, the isopropyl methine carbon, the α-carbon, and the nitrile carbon.
-
IR Spectroscopy (Predicted): Key characteristic peaks would include a sharp, medium-intensity band around 2240-2260 cm⁻¹ for the C≡N stretch and N-H stretching vibrations in the range of 3300-3500 cm⁻¹.
-
Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
This compound is a promising and underexplored building block for the development of novel therapeutics. Its structural similarity to the core of several clinically successful enzyme inhibitors, particularly in the areas of diabetes and osteoporosis, highlights its potential. Future research should focus on the rational design and synthesis of derivatives targeting serine and cysteine proteases, alongside the development of efficient asymmetric synthetic routes. Such efforts could unlock the full therapeutic potential of this versatile molecule.
Methodological & Application
Application Notes and Protocols for the Use of 2-Amino-3-methylbutanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methylbutanenitrile, also known as α-aminoisovaleronitrile, is a key intermediate in synthetic organic chemistry, most notably as a precursor to the essential amino acid valine and its derivatives. The synthesis of α-amino acids from α-aminonitriles is a well-established methodology, often referred to as the Strecker synthesis. This process typically involves the reaction of an aldehyde (in this case, isobutyraldehyde) with ammonia (B1221849) and a cyanide source to form the α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. Due to its bifunctional nature, containing both a primary amine and a nitrile group, this compound serves as a versatile building block for the introduction of the valine scaffold into more complex molecules, a feature of interest in drug discovery and development.
These application notes provide detailed protocols and quantitative data for key transformations involving this compound, focusing on its conversion to downstream products relevant to organic synthesis and medicinal chemistry.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of 2-amino-3-methylbutyrylamide from this compound, a key step in the synthesis of D-valine.[1] The data is extracted from various examples within the cited patent, showcasing the impact of different solvents and ketone catalysts on the reaction outcome.
| Example No. | Solvent | Ketone Catalyst | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| 1.2 | Methanol (B129727) | Acetone (B3395972) | 6 | 0-5 | 75.5 |
| 1.4 | Ethanol | Acetone | 6 | 0-5 | 75.5 |
| 2.3 | Methanol | 2-Butanone | 8 | 0-5 | 69.5 |
| 2.4 | Ethanol | 2-Butanone | 8 | 0-5 | 63.1 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-methylbutyrylamide
This protocol describes the synthesis of racemic 2-amino-3-methylbutyrylamide from this compound using a ketone catalyst in an alkaline solution, as adapted from patent CN102070473B.[1]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Distilled water
-
Acetone
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a 500 mL flask, prepare a solution by dissolving 6.66 g of sodium hydroxide in 250 mL of methanol and 30 g of distilled water with stirring.
-
To this solution, add 42.5 g of this compound.
-
Cool the reaction mixture to below 0 °C using an ice bath.
-
Slowly add 29 g of acetone to the cooled mixture.
-
Maintain the reaction temperature between 0 and 5 °C and stir for 6 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure at 38 °C to remove the methanol.
-
To the residue, add 100 mL of distilled water.
-
Extract the aqueous layer three times with 500 mL of chloroform.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the chloroform by concentrating under reduced pressure at 38 °C to obtain the semi-solid product, 2-amino-3-methylbutyrylamide.
Protocol 2: General Procedure for the Hydrolysis of this compound to Valine
This protocol provides a general method for the acid-catalyzed hydrolysis of the nitrile group in this compound to a carboxylic acid, yielding racemic valine.[2][3][4]
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
pH meter or pH paper
-
Ammonium (B1175870) hydroxide solution (NH₄OH)
Procedure:
-
Place the this compound in a round-bottom flask.
-
Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the cessation of ammonia evolution.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Neutralize the solution by the careful addition of a base, such as ammonium hydroxide, to precipitate the amino acid. The isoelectric point of valine is approximately 5.96, so adjust the pH accordingly.
-
Collect the precipitated crude valine by filtration.
-
The crude product can be purified by recrystallization from hot water or an alcohol-water mixture.
Visualizations
Caption: Synthetic pathway to D-Valine from Isobutyraldehyde.
References
2-Amino-3-methylbutanenitrile: A Key Precursor in Modern Pharmaceutical Manufacturing
Application Note & Protocol Guide for Researchers and Drug Development Professionals
Introduction: 2-Amino-3-methylbutanenitrile, a vital chiral intermediate, serves as a cornerstone in the synthesis of a range of pharmaceuticals. Its primary role is as a direct precursor to the essential amino acid valine, in both its L- and D-enantiomeric forms. These amino acids are subsequently incorporated as key building blocks in the manufacture of antiviral, antihypertensive, and antidiabetic drugs. This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with experimental protocols and pathway visualizations to support researchers and scientists in the field.
Pharmaceuticals Derived from this compound
The journey from this compound to a final drug product involves its conversion to either L-valine or D-valine. These enantiomerically pure amino acids are then utilized in the synthesis of several key pharmaceuticals:
-
Antivirals (Hepatitis C): L-Valine derivatives are integral to the structure of protease inhibitors such as Boceprevir and Telaprevir . These drugs are designed to inhibit the HCV NS3/4A serine protease, an enzyme crucial for viral replication.
-
Antihypertensives: L-Valine is a key component in the synthesis of Valsartan (B143634) , an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure.
-
Antidiabetics: D-Valine is utilized in the synthesis of Nateglinide (B44641) , an insulinotropic agent that stimulates insulin (B600854) secretion to control blood glucose levels in type 2 diabetes.
Synthetic Pathways and Mechanisms of Action
The synthesis of these pharmaceuticals from this compound follows a general workflow, beginning with the formation of the aminonitrile via the Strecker synthesis, followed by hydrolysis to the corresponding amino acid, and subsequent elaboration to the final active pharmaceutical ingredient (API).
Workflow for Pharmaceutical Synthesis
Mechanisms of Action
The pharmaceuticals derived from this compound target distinct biological pathways:
-
Boceprevir and Telaprevir (HCV NS3/4A Protease Inhibitors): These drugs act as peptidomimetics, binding to the active site of the HCV NS3/4A serine protease. This reversible covalent inhibition prevents the cleavage of the viral polyprotein, a critical step in the viral replication cycle, thus halting the production of new viral particles.[1][2][3][4][5][6][7]
Mechanism of action for Boceprevir and Telaprevir. -
Valsartan (Angiotensin II Receptor Blocker): Valsartan selectively blocks the AT1 receptor, preventing angiotensin II from binding.[8] This inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[8]
Mechanism of action for Valsartan. -
Nateglinide (Insulinotropic Agent): Nateglinide functions by inhibiting ATP-sensitive potassium channels in pancreatic β-cells.[9][10][11][12][13] This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the secretion of insulin.[9][13]
Mechanism of action for Nateglinide.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of D-valine from this compound, as detailed in patent CN102070473B.[14]
Table 1: Synthesis of this compound [14]
| Reactants | Conditions | Yield |
| Isobutyraldehyde, Sodium Cyanide, Ammonium (B1175870) Chloride, Ammonia (B1221849) | 40 °C, 5 hours | 87.4% |
| Isobutyraldehyde, Sodium Cyanide, Ammonium Chloride, Ammonia | 40 °C, 5 hours | 85% |
Table 2: Synthesis of 2-Amino-3-methylbutyrylamide [14]
| Catalyst | Solvent | Reaction Time | Yield |
| Acetone | Methanol/Water | 6 hours | 81.5% |
| Acetone | Methanol/Water | 5 hours | 84.5% |
| 2-Butanone | Methanol/Water | 8 hours | 69.5% |
| 2-Butanone | Ethanol/Water | 8 hours | 63.1% |
Experimental Protocols
Protocol 1: Synthesis of this compound (Strecker Synthesis)
This protocol is a representative procedure based on the general Strecker synthesis.[15][16]
Materials:
-
Isobutyraldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (25%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, prepare a solution of sodium cyanide and ammonium chloride in an ammonia solution.
-
Cool the mixture to 0 °C with an ice bath.
-
Slowly add isobutyraldehyde to the cooled mixture with continuous stirring.
-
After the addition is complete, warm the reaction mixture to 40 °C and maintain for 5 hours.
-
After the reaction, extract the product with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
Protocol 2: Hydrolysis of this compound to L-Valine
This is a general procedure for the acid hydrolysis of α-aminonitriles.[15][17]
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Reflux apparatus
Procedure:
-
Place this compound in a round-bottom flask.
-
Add an excess of 6M hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Filter the crude L-valine and recrystallize from a suitable solvent (e.g., water/ethanol) to obtain the pure product.
Protocol 3: Synthesis of N-Boc-L-Valine
This protocol describes the protection of L-valine with a Boc group, a common step in peptide synthesis.[1][9]
Materials:
-
L-Valine
-
Sodium hydroxide (B78521) (NaOH)
-
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Citric acid
-
Petroleum ether
Procedure:
-
Dissolve L-valine in an aqueous solution of 1N NaOH.
-
Add THF to the solution.
-
While stirring vigorously at 10 °C, add Boc anhydride (B1165640) in portions, maintaining the pH between 8 and 9 by adding 2N NaOH.
-
After two hours, extract the mixture with diethyl ether to remove unreacted Boc anhydride.
-
Acidify the aqueous layer with a 0.5 M citric acid solution to precipitate N-Boc-L-Valine as an oil.[9]
-
Extract the product with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and add petroleum ether to induce crystallization.
-
Filter and dry the crystals to obtain N-Boc-L-Valine.[9]
Protocol 4: Synthesis of a Boceprevir Intermediate
This protocol outlines the coupling of Boc-L-Valine with (S)-2-amino-3,3-dimethylbutanamide, a step in the synthesis of Boceprevir.[18]
Materials:
-
Boc-L-Valine
-
(S)-2-amino-3,3-dimethylbutanamide
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve Boc-L-Valine (1.0 eq) and (S)-2-amino-3,3-dimethylbutanamide (1.0 eq) in DMF.
-
Add DIPEA (2.5 eq) to the solution and cool to 0 °C.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[18]
Protocol 5: Synthesis of a Valsartan Intermediate
This protocol describes the N-acylation of L-valine methyl ester hydrochloride, a key step in the synthesis of Valsartan.[3][4][5][6]
Materials:
-
L-valine methyl ester hydrochloride
-
Triethylamine (B128534) (Et₃N)
-
Valeryl chloride
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a suspension of L-valine methyl ester hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.0 eq).
-
Cool the mixture to 0 °C and add valeryl chloride (1.1 eq).
-
Stir the mixture at 25 °C for 1 hour.
-
Add water to the reaction mixture, separate the organic layer, and concentrate to obtain the crude product.[3]
Protocol 6: Synthesis of Nateglinide
This protocol describes the coupling of trans-4-isopropylcyclohexanecarboxylic acid chloride with D-phenylalanine.[7][10][12][13][19]
Materials:
-
trans-4-isopropylcyclohexanecarboxylic acid chloride
-
D-phenylalanine
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
Procedure:
-
Prepare a solution of the sodium salt of D-phenylalanine in water.
-
In a separate vessel, dissolve trans-4-isopropylcyclohexanecarboxylic acid chloride in a suitable organic solvent (e.g., acetone).
-
Combine the two solutions and stir vigorously. The reaction can be performed in a two-phase system.
-
Maintain the pH of the reaction mixture above 8 by adding a base such as sodium hydroxide.
-
After the reaction is complete, acidify the mixture to precipitate Nateglinide.
-
Filter and purify the crude product by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Study on Synthesis of Nateglinide [journal11.magtechjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. US8658821B2 - Process for the preparation of nateglinide - Google Patents [patents.google.com]
- 13. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]
- 14. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. CN100352801C - Synthesis method of L-n-valaine - Google Patents [patents.google.com]
- 17. usp.org [usp.org]
- 18. benchchem.com [benchchem.com]
- 19. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions of 2-Amino-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis and subsequent reactions of 2-amino-3-methylbutanenitrile, a key intermediate in the synthesis of the amino acid valine and other valuable chemical entities. The primary focus is on the Strecker synthesis, a robust and widely used method for the preparation of α-aminonitriles. Protocols for the purification of the product and its conversion to the corresponding amide are also presented. These methods are foundational for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound, also known as α-aminoisovaleronitrile, is a critical building block in organic chemistry. Its primary utility lies in its role as a direct precursor to valine, an essential amino acid. The synthesis of this and other α-aminonitriles is most commonly achieved through the Strecker synthesis.[1][2][3][4] This multicomponent reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide.[5] The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid. This application note details the experimental procedures for the synthesis, purification, and further functional group transformation of this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 2-Amino-3-methylbutyramide
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Product | 2-Amino-3-methylbutyramide | [6] |
| Yield | 75.5 - 84.5% | [6] |
| Purity | >95% (after crystallization) | [7] |
| Reaction Temperature | 0 - 5 °C | [6] |
| Reaction Time | 5 - 6 hours | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Strecker Synthesis
This protocol describes the synthesis of racemic this compound from isobutyraldehyde (B47883).
Materials:
-
Isobutyraldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)[3]
-
Ammonia solution (aqueous)
-
Methanol (B129727) or Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.
-
To the flask, add a solution of ammonium chloride in aqueous ammonia.
-
Slowly add isobutyraldehyde to the cooled ammonia solution with vigorous stirring.
-
In a separate beaker, dissolve sodium cyanide in water and cool the solution in an ice bath.
-
Slowly add the cold sodium cyanide solution to the reaction mixture. The addition should be done dropwise to control the exotherm.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight to ensure complete reaction.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification of this compound
The crude product can be purified by vacuum distillation or recrystallization of its salt.[8]
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure and begin heating the flask.
-
Collect the fraction that distills at a constant temperature.
Recrystallization (as a salt):
-
Dissolve the crude aminonitrile in a suitable solvent (e.g., diethyl ether).
-
Add an acid (e.g., tartaric acid in water) to form the corresponding salt.[9]
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
To recover the free aminonitrile, the salt can be treated with a base and extracted.[9]
Protocol 3: Hydrolysis of this compound to 2-Amino-3-methylbutyramide
This protocol describes the partial hydrolysis of the nitrile to an amide.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol or Ethanol
-
Acetone
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in a mixture of methanol and water.[6]
-
Add this compound to the solution.[6]
-
Cool the mixture to below 0 °C in an ice bath and add acetone.[6]
-
Allow the reaction to stir at 0-5 °C for 5-6 hours.[6]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[6]
-
Add water to the residue and extract the product with chloroform (3x).[6]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[6]
-
Remove the solvent by rotary evaporation to yield the semi-solid 2-amino-3-methylbutyramide.[6] The crude product can be further purified by crystallization.[7]
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Key reactions involving this compound.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. medschoolcoach.com [medschoolcoach.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 7. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-2,3-dimethylbutyronitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 2-Amino-3-methylbutanenitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methylbutanenitrile, also known as valine nitrile, is a versatile chiral building block in medicinal chemistry. Its structure, featuring a primary amine and a nitrile group attached to a stereocenter with an isopropyl substituent, makes it a valuable precursor for the synthesis of a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its role as a synthetic intermediate for amino acids and heterocyclic compounds, including potential dipeptidyl peptidase-4 (DPP-IV) inhibitors.
Key Applications in Medicinal Chemistry
This compound serves as a crucial starting material and intermediate in several areas of medicinal chemistry:
-
Synthesis of Chiral Amino Acids: It is a key precursor in the industrial synthesis of non-natural amino acids like D-valine, which are important components of various pharmaceuticals.
-
Precursor for Bioactive Heterocycles: The amine and nitrile functionalities allow for its use in multicomponent reactions to construct diverse heterocyclic scaffolds, which are prevalent in many drug classes.
-
Scaffold for Enzyme Inhibitors: As an α-amino nitrile, it belongs to a class of compounds known to act as reversible inhibitors of proteases, such as dipeptidyl peptidase-4 (DPP-IV), a key target in the treatment of type 2 diabetes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂ | [1] |
| Molecular Weight | 98.15 g/mol | [1] |
| CAS Number | 4475-96-1 | [1] |
| Appearance | Liquid | General Knowledge |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Soluble in organic solvents | General Knowledge |
Table 2: Example Reaction Yields for Syntheses Involving this compound
| Reaction | Product | Yield (%) | Reference |
| Strecker Synthesis of this compound | This compound | 85 | [2] |
| Hydrolysis to 2-amino-3-methylbutyrylamide | (±)-2-amino-3-methylbutyrylamide | 75.5 - 84.5 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Strecker Synthesis
This protocol describes the synthesis of racemic this compound from isobutyraldehyde (B47883).
Objective: To prepare the title compound as a precursor for further synthetic modifications.
Materials:
-
Isobutyraldehyde
-
30% Sodium cyanide solution
-
Ammonium (B1175870) chloride
-
25% Ammoniacal liquor
-
Dichloromethane
-
Anhydrous sodium sulfate
-
5000 mL flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 5000 mL flask, combine 1000 g of 30% sodium cyanide solution, 500 g of ammonium chloride, and 600 g of 25% ammoniacal liquor.
-
Stir the mixture to dissolve the solids and cool to 0 °C.
-
Slowly add 500 g of isobutyraldehyde dropwise to the cooled mixture.
-
After the addition is complete, heat the reaction mixture to 40 °C and maintain for 5 hours.
-
After cooling, extract the mixture three times with 3000 mL of dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at 35 °C to yield this compound.[2]
Expected Yield: Approximately 578 g (85%).[2]
Diagram:
Caption: Strecker synthesis of this compound.
Protocol 2: Hydrolysis of this compound to (±)-2-amino-3-methylbutyrylamide
This protocol details the partial hydrolysis of the nitrile to the corresponding amide, a key intermediate for the synthesis of D-valine.
Objective: To prepare the amide intermediate for subsequent resolution and hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (B78521)
-
Distilled water
-
Acetone
-
Chloroform
-
Anhydrous sodium sulfate
-
1000 mL flask
-
Stirring apparatus
-
Cooling bath
-
Rotary evaporator
Procedure:
-
In a 1000 mL flask, dissolve 14 g of sodium hydroxide in a mixture of 500 mL of methanol and 50 g of distilled water with stirring.
-
Add 85 g of this compound to the solution.
-
Cool the mixture to below 0 °C and add 60 g of acetone.
-
Maintain the reaction temperature between 0-5 °C for 5 hours.
-
Concentrate the reaction mixture under reduced pressure at 38 °C to remove the solvent.
-
Add 200 mL of distilled water to the residue and extract three times with 1000 mL of chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure at 38 °C to obtain the semi-solid product.[2]
Expected Yield: Approximately 85 g (84.5%).[2]
Diagram:
Caption: Hydrolysis of the nitrile to the corresponding amide.
Protocol 3: Conceptual Application in the Synthesis of DPP-IV Inhibitor Scaffolds
While direct synthesis of drugs like Vildagliptin from this compound is not the primary reported route, the core structure can be utilized to generate analogues for screening. This conceptual protocol outlines a general approach for N-acylation and subsequent reaction to form a potential DPP-IV inhibitor scaffold.
Objective: To synthesize N-acyl derivatives of this compound as potential intermediates for DPP-IV inhibitors.
Materials:
-
This compound
-
Chloroacetyl chloride (or other desired acyl chloride)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Reaction vessel with stirring and inert atmosphere capabilities
Procedure (General):
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (e.g., chloroacetyl chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up the reaction by quenching with water, extracting with an organic solvent, washing the organic layer, drying, and concentrating.
-
The resulting N-acylated aminonitrile can then be reacted with a suitable amine (e.g., 3-amino-1-adamantanol for Vildagliptin-like structures) in the presence of a base to form the final product.
-
Purify the final compound by column chromatography or recrystallization.
Diagram:
References
Application Notes and Protocols: Asymmetric Synthesis of α-Amino Acids Using Chiral Auxiliaries
Topic: Asymmetric Synthesis of α-Amino Acids via Diastereoselective Strecker Reaction, Exemplified by the Synthesis of Valine and Tert-Leucine Precursors.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric synthesis of α-amino acids is of paramount importance in pharmaceutical and chemical research, as the biological activity of many molecules is dependent on their stereochemistry. The Strecker synthesis, a classic method for preparing α-amino acids, traditionally yields racemic mixtures. However, by employing chiral auxiliaries, it is possible to achieve high diastereoselectivity and obtain enantiomerically enriched α-amino acids. This document details the application of (R)-phenylglycine amide as a chiral auxiliary in the asymmetric Strecker reaction to produce chiral α-aminonitriles, which are precursors to valuable α-amino acids such as valine and tert-leucine. A key feature of this methodology is a crystallization-induced asymmetric transformation, which allows for the isolation of a single diastereomer in high yield and purity.[1][2]
Principle and Workflow
The overall strategy involves a three-step process:
-
Diastereoselective Strecker Reaction: An aldehyde is condensed with a chiral amine auxiliary, in this case, (R)-phenylglycine amide, to form a chiral imine. The in-situ addition of a cyanide source leads to the formation of two diastereomeric α-aminonitriles.
-
Crystallization-Induced Asymmetric Transformation: Under specific conditions, the diastereomeric mixture equilibrates in solution. One of the diastereomers is less soluble and selectively crystallizes, driving the equilibrium towards its formation. This results in a high yield of a single diastereomer.[1][2][3]
-
Hydrolysis and Auxiliary Removal: The diastereomerically pure α-aminonitrile is then hydrolyzed to the corresponding α-amino acid, and the chiral auxiliary is removed and can potentially be recovered.
The following diagram illustrates the general workflow of this asymmetric synthesis.
Caption: General workflow for the asymmetric synthesis of α-amino acids.
Data Presentation
The diastereoselective Strecker reaction using (R)-phenylglycine amide has been successfully applied to various aldehydes, yielding the corresponding α-aminonitriles in high diastereomeric excess. The results are summarized in the table below.[1][2]
| Aldehyde (R-CHO) | R-Group | Yield (%) | Diastereomeric Ratio (dr) |
| Pivaldehyde | t-Bu | 93 | >99:1 |
| Isobutyraldehyde | i-Pr | 85 | >99:1 |
| Cyclohexanecarboxaldehyde | c-Hex | 90 | >99:1 |
| Benzaldehyde | Ph | 76 | >99:1 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R,S)-N-(1-Cyano-2,2-dimethylpropyl)-2-phenylglycinamide
This protocol describes the synthesis of the α-aminonitrile precursor for (S)-tert-leucine.
Materials:
-
(R)-Phenylglycine amide
-
Pivaldehyde
-
Sodium cyanide (NaCN)
-
Water
Procedure:
-
To a stirred suspension of (R)-phenylglycine amide (1.50 g, 10.0 mmol) in water (10 mL), add pivaldehyde (0.86 g, 10.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imine.
-
In a separate flask, dissolve sodium cyanide (0.54 g, 11.0 mmol) in water (5 mL).
-
Add the sodium cyanide solution dropwise to the imine suspension over a period of 15 minutes.
-
Heat the reaction mixture to 70 °C and stir for 24 hours. During this time, the desired (R,S)-diastereomer will selectively crystallize.
-
Cool the mixture to 30 °C.
-
Filter the precipitated solid, wash with cold water, and then with a small amount of cold methanol.
-
Dry the solid under vacuum to obtain the (R,S)-α-aminonitrile.
Expected Outcome:
The expected yield of the (R,S)-α-aminonitrile is approximately 93%, with a diastereomeric ratio greater than 99:1.[1][2]
Protocol 2: Conversion of (R,S)-α-Aminonitrile to (S)-tert-leucine
This protocol outlines the hydrolysis of the diastereomerically pure α-aminonitrile to the final amino acid.
Materials:
-
(R,S)-N-(1-Cyano-2,2-dimethylpropyl)-2-phenylglycinamide
-
Concentrated sulfuric acid (H₂SO₄)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
6 N Hydrochloric acid (HCl)
Procedure:
-
Amide Formation: Carefully add the α-aminonitrile (2.45 g, 10.0 mmol) to concentrated sulfuric acid (5 mL) at 0 °C. Stir the mixture at room temperature for 24 hours. Pour the mixture onto ice and neutralize with aqueous ammonia (B1221849) to precipitate the diamide (B1670390). Filter and dry the solid.
-
Auxiliary Cleavage: Dissolve the diamide in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under 2 atm of H₂ for 24 hours. Filter off the catalyst and concentrate the filtrate to obtain (S)-tert-leucine amide.
-
Hydrolysis: Reflux the (S)-tert-leucine amide in 6 N HCl for 12 hours. Cool the solution and concentrate under reduced pressure to obtain crude (S)-tert-leucine hydrochloride.
-
Purification: Purify the crude product by ion-exchange chromatography or recrystallization to obtain pure (S)-tert-leucine.
Expected Outcome:
The overall yield for the conversion of the aminonitrile to (S)-tert-leucine is approximately 73%, with an enantiomeric excess greater than 98%.[1]
Mechanistic Insight
The high diastereoselectivity of the Strecker reaction is attributed to the steric hindrance imposed by the phenyl group of the chiral auxiliary. The cyanide ion preferentially attacks the less hindered face of the imine intermediate. The subsequent in-situ epimerization and crystallization of the less soluble diastereomer further enhances the stereochemical purity of the product.
Caption: Mechanism of diastereoselectivity and crystallization-induced transformation.
Conclusion
The use of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction provides an efficient and highly diastereoselective route to valuable α-amino acids. The crystallization-induced asymmetric transformation is a powerful technique to obtain single diastereomers in high yields, making this a practical method for the synthesis of enantiomerically pure building blocks for drug discovery and development. The detailed protocols provided herein offer a practical guide for researchers to implement this methodology in their own synthetic endeavors.
References
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analytical Detection of 2-Amino-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methylbutanenitrile is a chemical intermediate of interest in pharmaceutical synthesis and other organic chemistry applications. The accurate and sensitive detection of this compound is crucial for process monitoring, quality control, and safety assessment. These application notes provide detailed protocols for the analytical determination of this compound using state-of-the-art chromatographic and spectroscopic techniques. The methodologies are designed to be implemented in research and quality control laboratories.
Analytical Techniques Overview
The primary methods for the analysis of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry detector (LC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation and identification. Due to the polar nature and potential for thermal instability of the amino and nitrile groups, derivatization is often employed prior to GC analysis to improve chromatographic behavior. HPLC methods may utilize derivatization to enhance detection by UV or fluorescence detectors or can be performed directly on the analyte using hydrophilic interaction liquid chromatography (HILIC) or by coupling with a mass spectrometer.[1][2][3]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are based on the analysis of similar small amine and nitrile compounds and should be validated for the specific matrix and instrumentation used.
| Parameter | GC-MS (with derivatization) | HPLC-UV (with derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 5 - 50 ng/mL | 0.001 - 0.015 µg/mL[4] |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 20 - 150 ng/mL | 0.003 - 0.048 µg/mL[4] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99[4] |
| Accuracy/Recovery | 85 - 115% | 90 - 110% | 70 - 130%[4] |
| Precision (%RSD) | < 10% | < 5% | < 15%[4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is recommended to improve volatility and peak shape.
a. Sample Preparation and Derivatization Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Derivatization: Transfer 100 µL of the sample solution to a clean, dry autosampler vial. Add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
b. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
c. Data Analysis:
The identification of the derivatized this compound can be confirmed by its mass spectrum, which will show a characteristic molecular ion and fragmentation pattern. Quantification is achieved by creating a calibration curve using standards prepared in the same manner as the samples.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis
HPLC offers versatility for the analysis of this compound, particularly for non-volatile or thermally labile samples. Coupling with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.
a. Sample Preparation Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to the mark with the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile).
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-UV Instrumental Parameters (with derivatization):
For UV detection, derivatization with a chromophore-containing reagent like o-phthalaldehyde (B127526) (OPA) is necessary.[2]
-
Derivatization (Pre-column): Mix 100 µL of the sample solution with 100 µL of OPA reagent and 800 µL of diluent. Allow to react for 2 minutes before injection.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) at a wavelength determined by the absorbance maximum of the derivative.
c. LC-MS/MS Instrumental Parameters (without derivatization):
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium formate (B1220265) in Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion ([M+H]⁺) for this compound (C₅H₁₀N₂) is m/z 99.1. Product ions would need to be determined by infusing a standard. A hypothetical transition could be monitored, for example, 99.1 -> 82.1.
Spectroscopic Analysis for Structural Confirmation
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for the unambiguous identification and structural elucidation of molecules.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.[5]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): Can be used to determine the connectivity of protons and carbons.
-
b. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: A small amount of the liquid sample can be placed directly on the ATR crystal of an FTIR spectrometer.
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
N-H stretch (amine): ~3300-3500 cm⁻¹
-
C≡N stretch (nitrile): ~2210-2260 cm⁻¹
-
C-H stretch (alkane): ~2850-3000 cm⁻¹
-
C-N stretch (amine): ~1000-1250 cm⁻¹
-
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the detection, quantification, and structural confirmation of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control, HPLC-UV with derivatization or GC-MS can be employed. For trace-level analysis in complex matrices, LC-MS/MS is the method of choice. NMR and IR spectroscopy are essential for definitive structural identification. It is imperative that all methods are properly validated in the laboratory to ensure reliable and accurate results.
References
Application Note and Protocol for the Purification of 2-Amino-3-methylbutanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Amino-3-methylbutanenitrile, a key intermediate in the synthesis of non-natural amino acids and various pharmaceutical compounds, is typically synthesized via the Strecker reaction.[1][2][3] The crude product from this synthesis often contains unreacted starting materials, byproducts, and residual reagents, necessitating a robust purification protocol to ensure high purity for subsequent applications. The purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients and for reliable biological assays.[4] This document provides detailed protocols for three common and effective methods for the purification of this compound: vacuum distillation, flash column chromatography, and recrystallization of its hydrochloride salt.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for selecting the appropriate purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂ | [5][6] |
| Molecular Weight | 98.15 g/mol | [5][7] |
| Appearance | Colorless to yellow liquid | [6][7] |
| Boiling Point | Not available (Decomposition may occur at atmospheric pressure) | |
| Polar Surface Area | 49.8 Ų | [5] |
| CAS Number | 4475-96-1 | [6][8] |
Safety and Handling: this compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5] It causes severe skin burns and eye damage.[5] All handling must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Potential Impurities from Synthesis
The primary method for synthesizing α-aminonitriles is the Strecker reaction, which involves the reaction of an aldehyde (isobutyraldehyde), an amine source (ammonia), and a cyanide source.[2][3][9] Consequently, the crude product may contain:
-
Unreacted isobutyraldehyde
-
Unreacted cyanide source (e.g., sodium cyanide, TMSCN)
-
Ammonia or ammonium (B1175870) salts
-
Side products from polymerization or hydrolysis
-
Solvents used in the reaction and workup
Purification Methodologies
The choice of purification method depends on the nature of the impurities, the required final purity, and the scale of the operation.
| Method | Principle | Typical Final Purity | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | >95% | Effective for removing non-volatile and some volatile impurities. Suitable for larger scales. | Requires a thermally stable compound. May not separate impurities with close boiling points. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel).[10] | >98% | High resolution for separating closely related compounds. Adaptable to different scales. | Can be time-consuming and requires significant solvent volumes. Product may be sensitive to the stationary phase. |
| Recrystallization as a Salt | Purification of a solid derivative (e.g., hydrochloride salt) based on differential solubility. | >99% | Can achieve very high purity. Effective for removing non-basic impurities. | Requires an additional reaction step to form and then neutralize the salt. May result in product loss. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is ideal for removing non-volatile impurities and solvents from the crude liquid product.[10]
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flasks
-
Heating mantle with magnetic stirrer
-
Vacuum pump with a pressure gauge and cold trap
-
Vacuum grease
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are clean, dry, and lightly greased with vacuum grease to ensure a good seal.
-
Charging the Flask: Place the crude this compound (e.g., 10 g) into the round-bottom flask along with a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to the vacuum pump, including a cold trap (e.g., with dry ice/acetone) to protect the pump. Slowly and carefully reduce the pressure.
-
Heating: Once a stable vacuum is achieved (e.g., <10 mmHg), begin heating the flask gently using the heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents or starting materials.
-
Product Collection: Collect the main fraction that distills at a stable temperature. The boiling point will be significantly lower than at atmospheric pressure.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly re-introducing air to the system.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Flash Column Chromatography
This technique is highly effective for removing impurities with similar polarity to the product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate (B1210297) and hexanes, potentially with 1-2% triethylamine (B128534) to prevent streaking of the amine)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal system gives the product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Adsorb the crude product (e.g., 1 g) onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes or flasks as the eluent exits the column.
-
Purity Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified this compound.
-
Analysis: Confirm the purity of the final product via GC or NMR.
Protocol 3: Recrystallization via Hydrochloride Salt Formation
This method is excellent for achieving very high purity by converting the liquid amine into a solid, purifiable salt.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or ethyl acetate
-
HCl solution (e.g., 2M in diethyl ether or anhydrous HCl gas)
-
Recrystallization solvent (e.g., ethanol/diethyl ether mixture)
-
Büchner funnel and filter paper
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) or ethyl acetate for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve the crude aminonitrile (e.g., 5 g) in anhydrous diethyl ether. While stirring in an ice bath, slowly add a 2M solution of HCl in diethyl ether until no further precipitate forms.
-
Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.
-
Recrystallization: Dissolve the crude salt in a minimum amount of hot ethanol. Slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Conversion back to Free Amine: Dissolve the purified salt in water and cool in an ice bath. Slowly add saturated sodium bicarbonate solution until the pH is basic (~8-9).
-
Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the pure this compound.
-
Analysis: Verify the purity of the final product by NMR or GC.
Workflow Visualization
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-3-methylbutyronitrile | 4475-96-1 [chemicalbook.com]
- 9. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Amino-3-methylbutanenitrile in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of peptide chemistry is continually evolving, with a growing demand for novel methodologies that offer efficient and versatile routes to synthetic peptides. 2-Amino-3-methylbutanenitrile, also known as valine nitrile, has emerged as a promising building block in peptide synthesis, particularly within the context of prebiotic chemistry and the development of non-traditional peptide ligation strategies. This aminonitrile serves as a precursor to the amino acid valine and offers a unique reactive handle for peptide bond formation, bypassing the need for conventional amino acid activation and protecting group strategies.
These application notes provide a comprehensive overview of the use of this compound in peptide chemistry, detailing its application in N-to-C terminal peptide ligation, relevant experimental protocols, and quantitative data. The methodologies described herein are of particular interest to researchers exploring novel peptide synthesis techniques, unnatural amino acid incorporation, and the development of therapeutic peptides.
Principle of Aminonitrile-Based Peptide Ligation
Traditional peptide synthesis typically proceeds from the C-terminus to the N-terminus, requiring the activation of the carboxylic acid of the incoming amino acid and the protection of its amino group. In contrast, the use of aminonitriles like this compound allows for a biomimetic N-to-C terminal peptide synthesis. This approach leverages the inherent reactivity of the nitrile group.
The general principle involves the N-acylation of the aminonitrile, which activates the nitrile group towards nucleophilic attack. This is followed by a chemoselective ligation with another aminonitrile, forming a peptide bond. This method is particularly advantageous for its ability to be performed in aqueous conditions and its tolerance of a wide range of amino acid side chains.[1][2][3]
Applications in Peptide Chemistry
The primary application of this compound in peptide chemistry lies in its utility as a valine precursor in a novel, protecting-group-free peptide synthesis strategy. This approach is particularly relevant for:
-
Prebiotic Chemistry Research: Investigating the origins of life and the formation of primordial peptides.
-
Synthesis of Unnatural Peptides: Incorporating non-proteinogenic amino acids and modifying peptide backbones.
-
Drug Discovery and Development: Providing an alternative route to synthesize therapeutic peptides, potentially with improved properties. The synthesis of peptides with unnatural backbones can lead to increased stability against proteolytic degradation.
Quantitative Data Summary
The following table summarizes the reported yields for peptide synthesis reactions utilizing aminonitriles, including this compound (Val-CN). These reactions are typically performed in aqueous buffers at or near neutral pH.
| N-Terminal Acyl Group | Aminonitrile Reactant | Product | Yield (%) | Reference |
| Acetyl-Lysine-Thioacid | Glycine-Nitrile | Ac-Lys-Gly-CN | 96 | [4] |
| Acetyl-Lysine-Thioacid | Alanine-Nitrile | Ac-Lys-Ala-CN | 70 | [4] |
| Acetyl-Lysine-Thioacid | This compound (Val-CN) | Ac-Lys-Val-CN | 60 | [4] |
| Acetyl-Glycine-Thioacid | Glycine-Nitrile | Ac-Gly-Gly-CN | 71 | |
| Acetyl-Glycylglycine-Thioacid | Glycine-Nitrile | Ac-Gly-Gly-Gly-CN | 71 |
Experimental Protocols
Protocol 1: General Procedure for Dipeptide Synthesis using this compound
This protocol describes a representative procedure for the synthesis of a dipeptide using this compound as the C-terminal residue precursor.
Materials:
-
N-acetylated amino acid thioacid (e.g., N-acetyl-cysteine)
-
This compound (Valine Nitrile)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Sodium bicarbonate buffer (or other suitable buffer, pH 7-8)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer and NMR spectrometer for characterization
Procedure:
-
Reaction Setup: In a clean reaction vessel, dissolve the N-acetylated amino acid thioacid in the sodium bicarbonate buffer to a final concentration of 50 mM.
-
Addition of Aminonitrile: To this solution, add this compound to a final concentration of 100 mM (2 equivalents).
-
Initiation of Ligation: Add potassium ferricyanide to the reaction mixture to a final concentration of 150 mM (3 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by taking aliquots at various time points and analyzing them by RP-HPLC and mass spectrometry to observe the formation of the desired dipeptide product.
-
Quenching and Purification: Once the reaction has reached completion (as determined by monitoring), the reaction can be quenched. The crude peptide is then purified using preparative RP-HPLC with a suitable gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Characterization: The purified peptide fractions are collected, lyophilized, and characterized by high-resolution mass spectrometry and NMR spectroscopy to confirm the identity and purity of the final product.
Protocol 2: Synthesis of this compound
For researchers who wish to synthesize the starting aminonitrile.
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia (B1221849) solution (aqueous)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Mixture Preparation: In a well-ventilated fume hood, combine an aqueous solution of sodium cyanide and ammonium chloride. Add the ammonia solution and cool the mixture in an ice bath.
-
Addition of Aldehyde: Slowly add isobutyraldehyde to the cooled reaction mixture with vigorous stirring.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for several hours.
-
Extraction: After the reaction is complete, extract the aqueous mixture with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation or chromatography if necessary.
Visualizations
Experimental Workflow for Aminonitrile-Based Dipeptide Synthesis
The following diagram illustrates the general laboratory workflow for the synthesis and purification of a dipeptide using an aminonitrile precursor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-methylbutanenitrile
Welcome to the technical support center for the synthesis of 2-Amino-3-methylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthesis experiments.
Troubleshooting Guide
Low yield is a common issue in the synthesis of this compound via the Strecker reaction. This guide provides a structured approach to identifying and resolving potential problems in your experimental setup.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Imine Formation: The initial reaction between isobutyraldehyde (B47883) and ammonia (B1221849) to form the imine intermediate is a critical equilibrium step. | • Ensure the reaction is conducted under anhydrous conditions to favor imine formation.• Consider the use of a dehydrating agent, such as magnesium sulfate (B86663), if compatible with your reaction conditions.[1] |
| Ineffective Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is crucial for product formation. | • Verify the quality and concentration of your cyanide source (e.g., NaCN, KCN, or TMSCN).• Optimize the pH of the reaction mixture; a mildly acidic environment can facilitate the formation of the iminium ion, which is more susceptible to nucleophilic attack. | |
| Low Reaction Temperature: Insufficient temperature may lead to slow reaction kinetics. | • Gradually increase the reaction temperature while monitoring for the formation of byproducts. The optimal temperature will balance reaction rate and selectivity. | |
| Formation of Significant Byproducts | Aldol (B89426) Condensation of Isobutyraldehyde: Isobutyraldehyde can undergo self-condensation, especially in the presence of base. | • Control the addition rate of isobutyraldehyde to maintain a low concentration in the reaction mixture.• Optimize the reaction temperature to minimize side reactions. |
| Hydrolysis of the Nitrile: The aminonitrile product can hydrolyze back to the corresponding amino acid, particularly under harsh pH conditions. | • Carefully control the pH during the workup and purification steps.• Use milder conditions for product isolation. | |
| Difficulty in Product Isolation and Purification | Emulsion Formation During Extraction: The presence of both organic and aqueous phases with amphiphilic molecules can lead to stable emulsions. | • Add a saturated brine solution to the aqueous layer to "salt out" the organic product and break the emulsion.• Consider centrifugation to separate the layers. |
| Co-elution of Impurities During Chromatography: Impurities with similar polarity to the product can be difficult to separate. | • Optimize the solvent system for column chromatography by testing different solvent ratios and components.• Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Strecker synthesis. This is a one-pot, three-component reaction involving isobutyraldehyde, ammonia, and a cyanide source.[2]
Q2: Which cyanide source is best for this reaction?
A2: While hydrogen cyanide (HCN) can be used, it is highly toxic. Safer alternatives like potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly employed.[3] Trimethylsilyl cyanide (TMSCN) can also be used, often under milder conditions.
Q3: How does pH affect the reaction yield?
A3: The pH is a critical parameter. A slightly acidic environment is often optimal to facilitate the formation of the iminium ion from the intermediate hemiaminal, making it more susceptible to cyanide attack.[3] However, highly acidic conditions can promote the hydrolysis of the final aminonitrile product.
Q4: What are the typical side products in the synthesis of this compound?
A4: A common side product is the cyanohydrin formed from the direct reaction of isobutyraldehyde with the cyanide source. Additionally, aldol condensation of isobutyraldehyde can occur.
Q5: Can this synthesis be performed stereoselectively?
A5: The classical Strecker synthesis produces a racemic mixture of the product.[2] However, asymmetric variations of the Strecker reaction have been developed using chiral auxiliaries or catalysts to achieve enantioselectivity.
Data Presentation
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Low (e.g., 0-10 °C) | Lower | Slower reaction kinetics. |
| Moderate (e.g., Room Temp - 50 °C) | Optimal | Balances reaction rate and minimizes side reactions. | |
| High (e.g., > 60 °C) | Lower | Increased potential for byproduct formation.[4] | |
| pH | Acidic (pH < 5) | Lower | Can lead to hydrolysis of the aminonitrile product. |
| Mildly Acidic (pH 5-7) | Optimal | Promotes iminium ion formation without significant product degradation. | |
| Basic (pH > 8) | Lower | Can favor aldol condensation of the aldehyde. | |
| Catalyst | None | Lower | The reaction can proceed without a catalyst but is often slower. |
| Lewis Acids (e.g., TiCl₄) | Higher | Can activate the imine for nucleophilic attack. | |
| Phase Transfer Catalysts | Higher | Can improve the reaction rate when using solid cyanide salts in a biphasic system. |
Experimental Protocols
Key Experiment: Strecker Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. Note: This reaction should be performed in a well-ventilated fume hood due to the use of cyanide. Appropriate personal protective equipment (PPE) must be worn at all times.
Materials:
-
Isobutyraldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) in methanol.
-
Addition of Aldehyde: To the stirred solution, add isobutyraldehyde (1.0 equivalent) dropwise at room temperature.
-
Addition of Cyanide: In a separate flask, dissolve sodium cyanide (1.05 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Strecker Synthesis Pathway
The following diagram illustrates the reaction mechanism for the Strecker synthesis of this compound.
Troubleshooting Workflow for Low Yield
This workflow provides a logical approach to diagnosing and resolving low yield issues in your synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common side reactions with 2-Amino-3-methylbutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-methylbutanenitrile. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it primarily used for?
This compound, also known as α-aminoisovaleronitrile or valine nitrile, is an α-aminonitrile. It is a key synthetic intermediate, most notably in the production of the essential amino acid DL-Valine through the Strecker synthesis. Its structure contains a chiral center, making it a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules.
Q2: What are the main synthetic routes to this compound?
The most common method for synthesizing this compound is the Strecker synthesis. This is a one-pot, three-component reaction involving isobutyraldehyde (B47883), an ammonia (B1221849) source (such as ammonium (B1175870) chloride), and a cyanide source (like sodium or potassium cyanide). The reaction first forms an imine intermediate from the aldehyde and ammonia, which is then attacked by the cyanide ion to yield the α-aminonitrile.
Q3: What are the key safety precautions to take when working with this compound and its synthesis?
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It can also cause severe skin burns and eye damage.[1] The synthesis of this compound involves highly toxic cyanide salts. Therefore, it is imperative to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all cyanide-containing reagents with extreme care and have an appropriate quenching agent and emergency plan in place.
-
Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas from cyanide salts.
Troubleshooting Guide for Common Side Reactions
This guide addresses common problems encountered during the synthesis and handling of this compound.
Issue 1: Low Yield of this compound
Q: My Strecker synthesis reaction resulted in a low yield of the desired aminonitrile. What are the likely causes and how can I improve it?
A: Low yields in the Strecker synthesis of this compound can be attributed to several factors, primarily the formation of side products. The most common side product is the corresponding α-hydroxy acid nitrile (cyanohydrin).
Troubleshooting Strategies:
-
pH Control: The pH of the reaction medium is critical. A slightly acidic pH (around 4-6) is often optimal as it facilitates the formation of the imine intermediate by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic, without excessively protonating the ammonia, which would reduce its nucleophilicity.
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor imine formation over the competing cyanohydrin formation. However, excessively low temperatures may slow down the overall reaction rate. Optimization is key, and running small-scale trials at different temperatures (e.g., 0°C, room temperature) is recommended.
-
Order of Reagent Addition: Pre-forming the imine by stirring the isobutyraldehyde and ammonium chloride in a suitable solvent before the addition of the cyanide source can significantly improve the yield of the aminonitrile.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.[2]
Quantitative Data on pH Influence (Illustrative)
The following table illustrates the general effect of pH on the product distribution in a Strecker synthesis. Note that the optimal pH can vary depending on the specific substrates and conditions.
| pH Range | Desired α-Aminonitrile Yield (%) | α-Hydroxy Acid Nitrile Byproduct (%) |
| 2-3 | 35 | 55 |
| 4-6 | 85 | 10 |
| 7-8 | 70 | 20 |
| > 9 | 50 | 40 |
This data is illustrative and based on general principles of the Strecker reaction.
Issue 2: Formation of Impurities During and After Synthesis
Q: I have identified several impurities in my this compound product. What are they and how can I prevent their formation and remove them?
A: Besides the α-hydroxy acid nitrile, other common impurities can form during the reaction or subsequent workup and storage. These include unreacted starting materials, hydantoins, and diketopiperazines.
Common Impurities and Mitigation Strategies:
-
Unreacted Isobutyraldehyde: This can be removed by careful purification, such as distillation or chromatography. Ensuring the reaction goes to completion can minimize its presence.
-
Hydantoin (B18101) Formation: In the presence of carbonate (often from the ammonium carbonate used in some protocols) or carbon dioxide, aminonitriles can cyclize to form 5-substituted hydantoins. This is more prevalent under certain pH and temperature conditions.
-
Prevention: Avoid the use of ammonium carbonate if hydantoin formation is a significant issue. Control the pH and temperature of the reaction and workup.
-
-
Diketopiperazine (DKP) Formation: This can occur during workup or storage, especially at elevated temperatures. It involves the dimerization and cyclization of the corresponding amino acid after hydrolysis of the nitrile.
-
Prevention and Removal: Perform all purification and isolation steps at reduced temperatures (e.g., 0-4°C). Avoid concentrating the product to dryness at high temperatures. If DKPs form, they can sometimes be removed by recrystallization.
-
Issue 3: Difficulty in Hydrolyzing the Nitrile to the Desired Product (Amide or Carboxylic Acid)
Q: I am trying to hydrolyze this compound, but I am getting a mixture of products or incomplete reaction. How can I control the hydrolysis?
A: The hydrolysis of the nitrile group can yield either the corresponding amide (2-amino-3-methylbutanamide) or the carboxylic acid (valine). The outcome is highly dependent on the reaction conditions.
-
Selective Hydrolysis to the Amide: Milder reaction conditions are required to stop the hydrolysis at the amide stage. This can sometimes be achieved using milder acidic conditions (e.g., HCl in tert-butanol) or certain enzymatic methods.
-
Complete Hydrolysis to the Carboxylic Acid (Valine): This typically requires more forcing conditions, such as heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., concentrated NaOH).[2] Be aware that harsh conditions can also promote side reactions like racemization.
Issue 4: Racemization
Q: My final product has a low enantiomeric excess. What causes racemization and how can I minimize it?
A: The Strecker synthesis is not inherently stereoselective and typically produces a racemic mixture of the aminonitrile. If you are starting with an optically pure material or aiming for an asymmetric synthesis, racemization can be a significant issue.
-
Mechanism: Racemization at the α-carbon can occur, especially under harsh acidic or basic conditions, through the formation of a planar, achiral intermediate (e.g., an enol or imine tautomer).
-
Prevention/Mitigation:
-
Use milder reaction and purification conditions (pH, temperature).
-
For enantiomerically pure products, consider asymmetric Strecker synthesis methods that employ a chiral auxiliary or catalyst.
-
Alternatively, the racemic mixture can be resolved into its separate enantiomers after synthesis using techniques like chiral chromatography or diastereomeric salt formation and crystallization.
-
Experimental Protocols
Representative Protocol for the Synthesis of this compound (Strecker Synthesis)
Materials:
-
Isobutyraldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol
-
Water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimum amount of cold water.
-
Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature is maintained below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Protocol for Purification by Crystallization of a Salt Derivative
For enhanced purity, the aminonitrile can be converted to a salt (e.g., hydrochloride) and recrystallized.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether
-
Anhydrous HCl (gas or solution in a suitable solvent)
-
Ethanol
Procedure:
-
Dissolve the crude aminonitrile in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a suitable solvent dropwise until precipitation is complete.
-
Collect the precipitated hydrochloride salt by filtration.
-
Wash the salt with cold diethyl ether.
-
Recrystallize the salt from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified aminonitrile hydrochloride.
Visualizations
Experimental Workflow for Strecker Synthesis
References
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-3-methylbutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-3-methylbutanenitrile, a key intermediate. This guide is designed to help optimize reaction conditions, improve yields, and troubleshoot common issues encountered during the Strecker synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound (also known as valine nitrile) is the Strecker synthesis. This reaction involves the one-pot, three-component condensation of isobutyraldehyde (B47883), an ammonia (B1221849) source (like ammonium (B1175870) chloride), and a cyanide source (such as sodium or potassium cyanide).[1][2]
Q2: What are the key reaction parameters to control for optimal yield and purity?
A2: For a successful synthesis of this compound, it is crucial to control the following parameters:
-
Temperature: Lower temperatures generally favor the formation of the desired aminonitrile over side products.
-
pH: The pH of the reaction mixture influences the equilibrium between the reactants and intermediates. A mildly acidic to neutral pH is often optimal for the initial imine formation.
-
Reagent Stoichiometry: The molar ratios of isobutyraldehyde, ammonia, and cyanide are critical. An excess of the ammonia source is often used to drive the imine formation.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield.
-
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.
Q3: What are the common side reactions and byproducts in this synthesis?
A3: The primary side reaction of concern is the formation of the corresponding α-hydroxy nitrile (isobutyraldehyde cyanohydrin), which occurs when the cyanide ion directly attacks the aldehyde before it forms an imine with ammonia. Other potential byproducts can arise from the self-condensation of isobutyraldehyde or the hydrolysis of the nitrile group under harsh conditions.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Incomplete imine formation. 2. Inactive cyanide source. 3. Unfavorable reaction temperature. | 1. Ensure a slight excess of the ammonia source (e.g., ammonium chloride) is used. 2. Use a fresh, high-purity cyanide salt. 3. Conduct the reaction at a controlled, low temperature (e.g., 0-10 °C) to favor aminonitrile formation. |
| Significant amount of starting material (isobutyraldehyde) remaining | 1. Insufficient reaction time. 2. Poor mixing of reactants. | 1. Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, GC). 2. Ensure vigorous stirring throughout the reaction. |
| Formation of a significant amount of oily byproduct | 1. Self-condensation of isobutyraldehyde (aldol condensation). | 1. Maintain a low reaction temperature. 2. Add the isobutyraldehyde slowly to the reaction mixture containing the ammonia and cyanide sources. |
Low Purity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of α-hydroxy nitrile impurity | 1. Direct reaction of cyanide with isobutyraldehyde. | 1. Pre-form the imine by stirring the isobutyraldehyde and ammonia source together before adding the cyanide. 2. Maintain a slightly acidic pH to favor imine formation. |
| Product degradation during workup | 1. Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. | 1. Perform the workup at low temperatures. 2. Avoid strongly acidic or basic conditions during extraction and purification. |
| Broad or multiple spots on TLC | 1. Presence of multiple byproducts. | 1. Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. 2. Employ appropriate purification techniques such as column chromatography or distillation. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of key reaction parameters on the yield of this compound. Please note that the following data is illustrative and based on typical outcomes for Strecker syntheses. For precise results, refer to specific literature for the synthesis of valine nitrile.
Table 1: Effect of Temperature on Product Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 12 | 85 |
| 2 | 25 (Room Temp.) | 8 | 70 |
| 3 | 50 | 4 | 55 |
Table 2: Effect of Solvent on Product Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Water | 12 | 80 |
| 2 | Methanol | 10 | 75 |
| 3 | Ethanol | 10 | 72 |
| 4 | Dichloromethane | 18 | 45 |
Experimental Protocols
Key Experiment: Strecker Synthesis of this compound
Materials:
-
Isobutyraldehyde
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve ammonium chloride (1.2 equivalents) in water.
-
Cool the solution to 0-5 °C.
-
Add isobutyraldehyde (1.0 equivalent) dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
In a separate flask, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture vigorously in the ice bath for 1-2 hours, and then allow it to slowly warm to room temperature and stir for an additional 10-12 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Visualizations
Caption: A general workflow for the synthesis of this compound.
References
stability and degradation of 2-Amino-3-methylbutanenitrile under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Amino-3-methylbutanenitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily involving its amino and nitrile functional groups. The main degradation routes include:
-
Hydrolysis: The nitrile group can undergo hydrolysis under both acidic and basic conditions to form 2-amino-3-methylbutanamide (B3250160) as an intermediate, which can further hydrolyze to 2-amino-3-methylbutanoic acid (valine).[1][2][3][4]
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of imines, nitroalkanes, or complete degradation to smaller molecules.[5][6][7] The presence of oxidizing agents or exposure to air can facilitate this process.
-
Thermal Degradation: At elevated temperatures, this compound can undergo decomposition. Key thermal degradation pathways for similar amino acid derivatives include deamination (loss of the amino group) and decarboxylation (if the nitrile is first hydrolyzed to a carboxylic acid).[8]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The degradation pathways can be complex and may involve radical reactions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH.
-
Acidic Conditions (pH < 7): In acidic solutions, the amino group will be protonated, forming an ammonium (B1175870) salt. This can make the compound more soluble but also susceptible to hydrolysis of the nitrile group to a carboxylic acid. The hydrolysis is generally faster under acidic conditions compared to neutral pH.[1][2]
-
Neutral Conditions (pH ≈ 7): The compound is relatively more stable at neutral pH, although slow hydrolysis of the nitrile group can still occur over extended periods.
-
Basic Conditions (pH > 7): Under basic conditions, the hydrolysis of the nitrile group to a carboxylate salt is accelerated.[1][2] The free amino group is also more susceptible to oxidation at higher pH.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. Containers should be tightly sealed and preferably stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture, which can lead to oxidative degradation and hydrolysis.
Q4: I am observing unexpected peaks in my chromatogram after storing a solution of this compound. What could be the cause?
A4: The appearance of new peaks in a chromatogram of a stored solution is likely due to degradation. The identity of the degradation products will depend on the storage conditions (solvent, temperature, light exposure, pH). Common degradation products to consider are:
-
2-amino-3-methylbutanamide and 2-amino-3-methylbutanoic acid: Resulting from hydrolysis of the nitrile group.
-
Products of oxidation: Such as the corresponding imine or other oxidation byproducts.
-
Contaminants: Leached from the container or introduced during sample handling.
It is advisable to perform a forced degradation study to identify potential degradation products and confirm their retention times.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | - Measure the pH of your solution. - Adjust the pH to a neutral range (6-7.5) for improved stability if your experimental conditions allow. - If acidic or basic conditions are required, prepare fresh solutions before use and minimize storage time. |
| Presence of Oxidizing Agents | - Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. - Degas solvents to remove dissolved oxygen. - Consider adding an antioxidant if compatible with your experiment. |
| Exposure to Light | - Store solutions in amber vials or protect them from light using aluminum foil. - Minimize exposure to ambient light during experimental setup. |
| Elevated Temperature | - Store stock solutions at recommended low temperatures (e.g., 2-8 °C). - Avoid prolonged exposure to high temperatures during experiments unless required by the protocol. |
| Presence of Metal Ions | - Use high-purity solvents and reagents. - Employ metal-chelating agents (e.g., EDTA) if metal ion contamination is suspected and compatible with the experimental design. |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Variable Storage Conditions | - Ensure all samples are stored under identical and tightly controlled conditions (temperature, humidity, light). - Use calibrated and validated storage chambers. |
| Inconsistent Sample Preparation | - Standardize the sample preparation procedure, including solvent preparation, concentration, and handling time. - Prepare all samples for a given study from the same stock solution where possible. |
| Analytical Method Not Stability-Indicating | - Validate your analytical method to ensure it can separate the parent compound from all potential degradation products. - Perform a forced degradation study to generate degradation products and confirm their separation. |
| Sample Contamination | - Use clean glassware and equipment. - Filter samples before analysis to remove any particulate matter. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is intended to be illustrative of expected trends based on the chemical properties of the molecule and data from similar compounds.
Table 1: Hydrolytic Stability of this compound (7 days)
| Condition | Temperature (°C) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 40 | 8.5 | 2-amino-3-methylbutanoic acid |
| Water (pH 7) | 40 | 1.2 | 2-amino-3-methylbutanamide |
| 0.1 M NaOH | 40 | 15.2 | 2-amino-3-methylbutanoic acid sodium salt |
Table 2: Oxidative Stability of this compound (24 hours)
| Condition | Temperature (°C) | % Degradation | Potential Degradation Product(s) |
| 3% H₂O₂ | 25 | 12.8 | Imine, Nitroalkane |
| Air Exposure | 40 | 3.5 | Various oxidation products |
Table 3: Thermal and Photostability of this compound (Solid State)
| Condition | Duration | % Degradation | Potential Degradation Product(s) |
| 60°C | 14 days | 4.1 | Deamination and other thermal byproducts |
| ICH Photostability | 7 days | 6.8 | Various photolytic products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the initial concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase to the initial concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent to the initial concentration.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with UV and/or MS detection).
Visualizations
References
- 1. Oxidative stress in branched-chain organic acidemias using thiol-disulfide homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ES464564A1 - Process for the chemical catalytic hydrolysis of an alpha -aminonitrile or of one of the salts thereof - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved Amino acids: reaction of | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 2-Amino-3-methylpentanenitrile | C6H12N2 | CID 13760530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-3-methylbutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Amino-3-methylbutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Strecker reaction?
A1: The primary impurities in this compound synthesized from isobutyraldehyde (B47883), ammonia (B1221849), and a cyanide source typically include:
-
Unreacted Starting Materials: Isobutyraldehyde, ammonia (or ammonium (B1175870) salts), and residual cyanide salts.
-
Intermediate Cyanohydrin: 2-Hydroxy-3-methylbutanenitrile, formed from the reaction of isobutyraldehyde and cyanide prior to the addition of ammonia.[1]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 2-Amino-3-methylbutanamide and ultimately valine, especially during workup under non-neutral pH conditions.[1][2][3]
-
Isobutyraldehyde Self-Condensation Products: Aldehydes can undergo self-condensation (aldol reaction) under certain conditions, leading to higher molecular weight impurities.
Q2: My crude product is a dark-colored oil. What is the cause and how can I decolorize it?
A2: Dark coloration in the crude product can be due to polymeric byproducts or other high-molecular-weight impurities formed during the reaction. A common and effective method for decolorization is treatment with activated carbon.
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% w/w of the crude product).
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
The resulting filtrate should be a lighter-colored solution, which can then be concentrated and further purified.
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques are:
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities and solvents with significantly different boiling points.[4]
-
Recrystallization of a Salt: Converting the aminonitrile to a salt (e.g., hydrochloride) and recrystallizing it can be a highly effective method for removing non-basic impurities.[5]
-
Column Chromatography: Useful for separating impurities with similar polarities to the product, although it can be challenging for basic amines on standard silica (B1680970) gel.[5]
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Workup
Potential Cause: The amino and nitrile groups of this compound can be sensitive to pH extremes. During aqueous extraction, hydrolysis of the nitrile to the corresponding amide or carboxylic acid can occur, especially if the pH is not carefully controlled.[6]
Recommended Solutions:
-
Maintain Neutral pH: During aqueous extractions, use a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash to remove water-soluble impurities.
-
Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous phase.
-
Use of Organic Base: Consider using an organic base like triethylamine (B128534) for neutralization to avoid an aqueous workup altogether, followed by filtration of the resulting ammonium salt.
Issue 2: Difficulty in Removing Unreacted Isobutyraldehyde
Potential Cause: Isobutyraldehyde has a relatively low boiling point (64 °C) but can be challenging to remove completely by simple evaporation, especially if it forms azeotropes or is present in significant quantities.
Recommended Solutions:
-
Azeotropic Removal: Co-evaporation with a low-boiling solvent like methanol (B129727) under reduced pressure can help remove residual isobutyraldehyde.
-
Chemical Scavenging: In some cases, a small amount of a primary amine scavenger resin can be used to react with and remove excess aldehyde.
-
Fractional Vacuum Distillation: A carefully performed fractional distillation is the most effective method to separate the product from the lower-boiling isobutyraldehyde.[7]
Issue 3: Product Streaking on Silica Gel TLC/Column Chromatography
Potential Cause: The basic amino group of this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation and tailing of the product spot.
Recommended Solutions:
-
Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia (in methanol), to the eluent to neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a commercially available amine-functionalized silica gel.
-
Optimize Solvent System: A more polar solvent system may be required to effectively elute the aminonitrile from the column. A gradient elution from a less polar to a more polar solvent system can also improve separation.
Purification Protocols (General Guidelines)
The following protocols are general starting points and may require optimization based on the specific impurity profile of your crude product.
Vacuum Distillation
Objective: To separate this compound from non-volatile impurities and solvents.
Table 1: Hypothetical Vacuum Distillation Parameters
| Parameter | Value |
| Purity of Crude Material | > 80% |
| Pressure | 1-10 mmHg |
| Expected Boiling Point | 60-80 °C (at 10 mmHg) |
| Purity of Distilled Product | > 95% |
| Typical Yield | 70-85% |
Note: The boiling point is an estimate and should be determined experimentally.
Experimental Protocol:
-
Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask with stirring.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction at a stable temperature and pressure.
-
Discontinue heating and allow the apparatus to cool before releasing the vacuum.
Recrystallization of the Hydrochloride Salt
Objective: To purify this compound by converting it to its hydrochloride salt and recrystallizing it.
Table 2: Suggested Solvents for Recrystallization of Aminonitrile Salts
| Solvent System | Rationale |
| Ethanol (B145695)/Diethyl Ether | The salt is soluble in hot ethanol and insoluble in diethyl ether. |
| Isopropanol (B130326)/Hexane | The salt is soluble in hot isopropanol and insoluble in hexane. |
| Methanol/Toluene | The salt is soluble in hot methanol and insoluble in toluene. |
Experimental Protocol:
-
Dissolve the crude aminonitrile in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Filter the crude hydrochloride salt and wash with cold diethyl ether.
-
Dissolve the crude salt in a minimal amount of the hot primary recrystallization solvent (e.g., ethanol).
-
Slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Visualizations
Caption: Potential impurities in the Strecker synthesis.
Caption: General purification workflow.
Caption: Troubleshooting common purification issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. longdom.org [longdom.org]
refining experimental methods involving 2-Amino-3-methylbutanenitrile
Technical Support Center: 2-Amino-3-methylbutanenitrile
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling, synthesis, purification, and analysis of this compound.
Section 1: Handling and Storage
Q1: What are the proper storage conditions for this compound? A1: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term stability, refrigeration is recommended.[2] It should be kept away from heat sources, sparks, and open flames as it is a flammable liquid.[2][3]
Q2: What materials are incompatible with this compound? A2: It is incompatible with strong oxidizing agents and strong acids.[2][4] Mixing with strong oxidizing acids can lead to extremely violent reactions.[4] Contact with bases can potentially produce hydrogen cyanide gas.[4]
Q3: What personal protective equipment (PPE) is required when handling this compound? A3: Always handle this compound in a chemical fume hood.[2] Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[1][5] In case of inadequate ventilation, respiratory protection should be worn.[1]
Q4: How should I handle an accidental spill? A4: For a small spill, eliminate all ignition sources.[4] Absorb the spill with an inert, non-combustible material like sand or earth, and collect it into a suitable, closed container for disposal using clean, non-sparking tools.[4][5] Ensure the area is well-ventilated.
Section 2: Synthesis and Reactions
Q5: I am getting a low yield in my Strecker synthesis of this compound. What are the common causes? A5: Low yields can result from several factors. The primary reactants for this synthesis are typically 3-methyl-2-butanone, a cyanide source (like sodium or potassium cyanide), and an ammonia (B1221849) source.[2][6] Potential issues include incomplete reaction, side product formation, or degradation of the aminonitrile product. Ensure reaction temperature is controlled, as side reactions can be exothermic.
Q6: I am trying to hydrolyze the nitrile group to a carboxylic acid with aqueous acid, but the reaction is incomplete. What can I do? A6: The hydrolysis of a nitrile to a carboxylic acid typically requires harsh conditions, such as prolonged heating with a strong acid (e.g., H₂SO₄ or HCl).[6][7] To drive the reaction to completion, consider increasing the reaction time, raising the temperature, or using a higher concentration of acid. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Q7: My sample of this compound is showing signs of degradation (e.g., color change). What could be the cause? A7: Aminonitriles can be susceptible to degradation. Discoloration may indicate oxidation of the amino group or polymerization.[4][8] To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and ensure it is stored in a tightly sealed container to prevent exposure to air and moisture.[8]
Section 3: Purification
Q8: I am performing vacuum distillation, but the compound seems to be decomposing. How can I avoid this? A8: Decomposition during distillation can occur if the temperature is too high. Ensure your vacuum system is free of leaks to achieve the lowest possible boiling point.[9] Check all joints and use high-vacuum grease. If decomposition persists, consider alternative purification methods like column chromatography.
Q9: The compound is streaking or tailing on my silica (B1680970) gel column. What is the solution? A9: The basic amino group in this compound interacts strongly with the acidic silanol (B1196071) groups on the surface of silica gel, causing poor separation.[9] To resolve this, add a small amount of a basic modifier, such as triethylamine (B128534) (0.1–1%) or ammonia in methanol, to your eluent.[9] Alternatively, using a different stationary phase like neutral or basic alumina, or an amine-functionalized silica gel, can prevent this issue.[9]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂ | [3] |
| Molecular Weight | 98.15 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 4475-96-1 | [3] |
| Appearance | Yellow liquid (reported for similar compounds) | [4] |
| Odor | Ammonia-like (reported for similar compounds) |[4] |
Table 2: Hazard Information
| Hazard Statement | Description | Reference |
|---|---|---|
| H226 | Flammable liquid and vapor | [3] |
| H302 | Harmful if swallowed | [3] |
| H312 | Harmful in contact with skin | [3] |
| H332 | Harmful if inhaled | [3] |
| H314 | Causes severe skin burns and eye damage |[3] |
Table 3: Expected Spectroscopic Data
| Spectroscopic Technique | Functional Group | Expected Absorption / Shift |
|---|---|---|
| Infrared (IR) | N-H Stretch (Amine) | ~3300-3500 cm⁻¹ (two bands for primary amine) |
| Infrared (IR) | C≡N Stretch (Nitrile) | ~2210-2260 cm⁻¹ |
| Infrared (IR) | C-H Stretch (Alkane) | ~2850-3000 cm⁻¹ |
| ¹H NMR | -CH(N)- | Chemical shift will vary based on solvent |
| ¹H NMR | -CH(CH₃)₂ | Chemical shift will vary based on solvent |
| ¹³C NMR | -C≡N | ~115-125 ppm |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
This protocol is designed to mitigate issues with peak tailing for basic compounds.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Equilibration: Equilibrate the packed column by running the mobile phase through it. The mobile phase should consist of your chosen solvent system (e.g., ethyl acetate/hexane) modified with 0.5% triethylamine to deactivate the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the modified mobile phase, gradually increasing polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the eluent and triethylamine using a rotary evaporator under reduced pressure.
Protocol 2: General Method for Acquiring an IR Spectrum
This protocol describes the use of an FTIR spectrometer with an ATR accessory.[10]
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR crystal are clean. Run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[10]
-
Data Analysis: Process the resulting spectrum to identify key functional group absorptions, such as the N-H stretch of the amine and the C≡N stretch of the nitrile.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol (B130326) or acetone) after the measurement.
Visualizations
Caption: Troubleshooting workflow for low synthesis yield.
Caption: Decision tree for selecting a purification method.
Caption: Reaction pathway for the hydrolysis of the nitrile group.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Amino-2,3-dimethylbutanenitrile | CAS#:13893-53-3 | Chemsrc [chemsrc.com]
- 3. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]
- 7. Solved Amino acids: reaction of 2-amino-3- | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-Amino-3-methylbutanenitrile Reactions
Welcome to the technical support center for handling 2-Amino-3-methylbutanenitrile. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to racemization during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a primary concern when synthesizing this compound?
A1: Racemization is a significant issue because the most common synthetic route, the classical Strecker synthesis, inherently produces a racemic mixture.[1] This process involves the nucleophilic addition of a cyanide ion to an imine formed from isobutyraldehyde (B47883) and ammonia (B1221849).[2][3] The carbon atom that becomes the chiral center is planar in the imine intermediate, and the cyanide can attack from either face with equal probability, resulting in a 50:50 mixture of (R) and (S) enantiomers.[1][4]
Q2: What are the principal strategies to obtain a single enantiomer of this compound?
A2: There are three main strategies to achieve an enantiomerically enriched product:
-
Asymmetric Strecker Synthesis: This involves modifying the standard reaction to favor the formation of one enantiomer. This can be achieved by using a chiral auxiliary (a chiral amine that replaces ammonia) or a chiral catalyst.[4]
-
Resolution of the Racemic Mixture: This approach involves synthesizing the racemic aminonitrile and then separating the two enantiomers. Common methods include fractional crystallization of diastereomeric salts formed with a chiral resolving agent (like L-tartaric acid) or enzymatic resolution.[4][5][6]
-
Crystallization-Induced Asymmetric Transformation: This advanced technique takes advantage of the reversible formation of the aminonitrile. Under specific conditions, the desired diastereomer selectively crystallizes from the solution, which shifts the equilibrium, converting the undesired diastereomer in solution into the desired one, ultimately leading to a high yield of a single stereoisomer.[7]
Q3: Which reaction conditions can promote the racemization of an already enantiomerically pure sample of this compound?
A3: The chiral center in α-aminonitriles is susceptible to racemization, especially under certain conditions:
-
Basic Conditions: The presence of a base can abstract the acidic proton at the α-carbon (the chiral center), forming a planar, achiral enolate-like intermediate. Reprotonation can then occur from either side, leading to racemization.[8][9]
-
Acidic Conditions: Strong acidic conditions can also facilitate enolization or imine-enamine tautomerism, which can lead to racemization.[9]
-
Elevated Temperatures: Higher temperatures increase the rate of epimerization and can lead to significant loss of optical purity.[7][10][11] It is often recommended to perform reactions and purifications at lower temperatures.[12]
Troubleshooting Guides
Issue 1: My synthesis resulted in a racemic or low enantiomeric excess (e.e.) product. How can I improve stereoselectivity?
-
Possible Cause 1.1: Use of Achiral Reagents.
-
The standard Strecker synthesis using ammonia and an achiral aldehyde will always produce a racemic mixture.[1]
-
-
Solution 1.1: Implement an Asymmetric Synthesis Strategy.
-
Use a Chiral Auxiliary: Replace ammonia with a chiral amine, such as (S)-alpha-phenylethylamine, to induce diastereoselectivity.[4] The auxiliary can be removed in a later step. A variety of auxiliaries are available to suit different substrates and reaction conditions.[13][]
-
Use a Chiral Catalyst: Employ a catalyst designed to create a chiral environment around the reactants, directing the cyanide addition to one face of the iminium ion.[4]
-
-
Possible Cause 1.2: Suboptimal Reaction Conditions.
-
Even in an asymmetric synthesis, temperature and the choice of base or acid can significantly impact the enantiomeric excess.
-
-
Solution 1.2: Optimize Reaction Parameters.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the rate of racemization of the intermediate or product.[7][12]
-
Base Selection: Avoid strong, non-sterically hindered bases that can readily cause deprotonation and racemization.[12] Use weaker or sterically hindered bases where possible.
-
Table 1: Conceptual Effect of Temperature on Stereoselectivity
| Temperature | Reaction Rate | Potential for Racemization | Typical Diastereomeric/Enantiomeric Ratio |
| High (>70 °C) | Fast | High | Lower (e.g., 80:20) |
| Moderate (25-40 °C) | Moderate | Moderate | Good (e.g., 95:5) |
| Low (≤0 °C) | Slow | Low | Excellent (>99:1) |
| Note: This table provides a conceptual summary based on principles described in the literature. Actual results will vary based on specific reagents and conditions.[7] |
Issue 2: The enantiomeric purity of my this compound is decreasing during workup and purification.
-
Possible Cause 2.1: Exposure to Harsh pH.
-
Using strong acids or bases during aqueous workup or chromatography can cause on-column or in-solution racemization.[12]
-
-
Solution 2.1: Maintain Near-Neutral pH.
-
During extractions, use saturated sodium bicarbonate or ammonium (B1175870) chloride solutions instead of strong bases or acids.
-
For column chromatography, use a buffered mobile phase or pre-neutralize the silica (B1680970) gel if necessary. Avoid prolonged exposure to standard silica gel, which can be slightly acidic.
-
-
Possible Cause 2.2: High Temperatures During Solvent Removal.
-
Concentrating the product on a rotary evaporator at elevated temperatures can compromise its stereochemical integrity.[11]
-
-
Solution 2.2: Use Low-Temperature Purification Methods.
-
Remove solvents under high vacuum at or below room temperature.
-
If crystallization is used for purification, ensure that the dissolution step is performed at the lowest temperature necessary and for the shortest possible time.
-
Key Experimental Protocol
Protocol 1: Asymmetric Strecker Synthesis of (S)-2-Amino-3-methylbutanenitrile using a Chiral Auxiliary
This protocol is a representative methodology for inducing chirality using a recoverable auxiliary.
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isobutyraldehyde (1.0 eq.) and (S)-(-)-α-phenylethylamine (1.0 eq.) in a suitable anhydrous solvent like methanol (B129727) or toluene (B28343) at 0 °C.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate, to drive the equilibrium towards imine formation.[2]
-
Stir the mixture at 0 °C to room temperature for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
-
Cyanide Addition (Stereoselective Step):
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) (1.1 eq.). The use of TMSCN is often preferred over HCN for safety and solubility.[15]
-
Stir the reaction at 0 °C for 12-24 hours. The bulky phenyl group on the chiral auxiliary will sterically hinder one face of the imine, directing the cyanide attack to the opposite face.
-
-
Workup:
-
Carefully quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature.
-
-
Auxiliary Removal and Hydrolysis:
-
The resulting N-substituted aminonitrile can be purified by chromatography.
-
The chiral auxiliary is typically removed via catalytic hydrogenation (e.g., using Pd/C and H2), which cleaves the benzyl (B1604629) C-N bond. This step yields the primary aminonitrile.
-
Subsequent hydrolysis of the nitrile group with acid (e.g., HCl) will yield the amino acid, Valine.[2] Care must be taken during hydrolysis to minimize racemization.
-
Visualizations
Caption: Workflow for obtaining enantiopure this compound.
Caption: Mechanism of base-catalyzed racemization of α-aminonitriles.
References
- 1. Outline steps involve in forming a racemic mixture by synthesizing valine.. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Show how you would use a Strecker synthesis to make (b) valine. | Study Prep in Pearson+ [pearson.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US4183865A - Process for the resolution of racemic α-aminonitriles - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some observations on amino acid racemization under pyrolytic temperatures and inorganic oxide-catalyzed intermolecular condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. キラル補助剤 [sigmaaldrich.com]
- 15. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-3-methylbutanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-3-methylbutanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of the Strecker synthesis for this compound.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| EXO-01 | Runaway Reaction / Poor Temperature Control | The Strecker synthesis is exothermic, and heat dissipation is less efficient in larger reactors. Rapid addition of reagents can lead to a rapid increase in temperature. | - Slow Down Reagent Addition: Implement controlled, gradual addition of the cyanide source and isobutyraldehyde (B47883). - Improve Cooling Efficiency: Ensure the reactor's cooling system is appropriately sized for the batch volume and operating at optimal performance. - Dilution: Increasing the solvent volume can help to better manage the heat generated. |
| YLD-01 | Lower than Expected Yield | Incomplete reaction, side product formation, or product loss during workup and isolation can all contribute to reduced yields at a larger scale. | - Optimize Reaction Time: Monitor the reaction progress to determine the optimal reaction time for maximum conversion. - pH Control: Maintain the optimal pH range to favor the desired reaction pathway. - Efficient Extraction: Ensure proper mixing during aqueous extraction to maximize the recovery of the aminonitrile. |
| PUR-01 | Product Purity Issues | Impurities can arise from side reactions, unreacted starting materials, or degradation of the product. These issues can be exacerbated at a larger scale due to longer reaction times or localized "hot spots." | - Temperature Homogeneity: Improve agitation to ensure uniform temperature distribution throughout the reactor. - Purification Method: Re-evaluate the purification strategy. Distillation under reduced pressure is often effective for aminonitriles. - Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions. |
| ISO-01 | Difficulties in Product Isolation | Emulsion formation during aqueous workup or the product's solubility characteristics can complicate isolation at a larger scale. | - Brine Wash: Use a saturated sodium chloride solution (brine) to break emulsions during extraction. - Solvent Selection: Experiment with different extraction solvents to find one that provides a clean phase separation. |
| CYN-01 | Handling and Disposal of Cyanide Waste | Safe management of toxic cyanide-containing waste streams is a critical concern, especially at an industrial scale. | - Quenching Protocol: Implement a robust quenching protocol for all cyanide-containing waste. Treatment with bleach (sodium hypochlorite) at a basic pH is a common method to oxidize cyanide to the less toxic cyanate.[1][2] - Regulatory Compliance: Ensure all handling and disposal procedures comply with local environmental regulations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are the exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the high toxicity of the cyanide source (e.g., sodium cyanide or hydrogen cyanide).[3] It is crucial to have a well-designed reactor with adequate cooling capacity and a carefully planned reagent addition strategy. All personnel should be thoroughly trained in handling cyanides and have access to appropriate personal protective equipment (PPE) and emergency procedures.
Q2: How does the choice of cyanide source impact the scale-up process?
A2: While hydrogen cyanide (HCN) can be used, it is a highly toxic gas.[3] For larger-scale operations, using a more manageable solid like sodium cyanide (NaCN) or potassium cyanide (KCN) is often preferred for safety and ease of handling.[4] The choice may also influence the reaction kinetics and the required pH of the reaction medium.
Q3: What are common impurities in the synthesis of this compound?
A3: Common impurities can include unreacted isobutyraldehyde, the corresponding cyanohydrin (from the reaction of isobutyraldehyde and cyanide without the amine), and products from side reactions. The specific impurity profile can be influenced by the reaction conditions.
Q4: How can I minimize the formation of the cyanohydrin byproduct?
A4: The formation of the cyanohydrin is a competing reaction. Ensuring a sufficient concentration of the amine (ammonia or an ammonium (B1175870) salt) and maintaining the appropriate pH can favor the formation of the imine intermediate, which then reacts with the cyanide to form the desired aminonitrile.[3][4]
Q5: What is a suitable method for purifying this compound at a larger scale?
A5: Fractional distillation under reduced pressure is a common and effective method for purifying aminonitriles on a larger scale. This allows for the separation of the product from less volatile impurities and unreacted starting materials.
Data Presentation: Lab vs. Pilot Scale Synthesis
The following table presents a hypothetical comparison of key parameters for the synthesis of this compound at a laboratory scale versus a pilot plant scale. This data is illustrative of common trends observed during scale-up.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Yield | 90% | 82% |
| Reaction Time | 4 hours | 6 hours |
| Purity (pre-purification) | 95% | 88% |
| Purity (post-purification) | >99% | >99% |
| Reagent Addition Time | 30 minutes | 2 hours |
| Max. Temperature Excursion | 2°C | 8°C |
Experimental Protocols
Key Experiment: Strecker Synthesis of this compound
Objective: To synthesize this compound from isobutyraldehyde, sodium cyanide, and ammonium chloride.
Materials:
-
Isobutyraldehyde
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Ammonia (B1221849) solution (aqueous)
-
Methanol
-
Diethyl ether
-
Deionized water
-
Sodium hydroxide (B78521) (for pH adjustment and waste treatment)
-
Sodium hypochlorite (B82951) (bleach, for waste treatment)
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet is assembled. The reactor is purged with nitrogen.
-
Reagent Preparation: A solution of ammonium chloride in deionized water is prepared and charged to the reactor. An aqueous solution of ammonia is added, and the mixture is cooled to 0-5°C using a circulating chiller.
-
Aldehyde Addition: Isobutyraldehyde is added dropwise to the cooled ammonium chloride/ammonia solution while maintaining the temperature below 10°C. The mixture is stirred for 30 minutes.
-
Cyanide Addition: A solution of sodium cyanide in deionized water is added slowly via the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 15°C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours. The reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Workup: Once the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed from the organic phase by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.
-
Waste Treatment: All aqueous layers and any other materials contaminated with cyanide are treated with sodium hypochlorite solution at a pH > 10 (adjusted with sodium hydroxide) to oxidize the cyanide to cyanate.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in the synthesis.
Experimental Workflow for Synthesis
Caption: The experimental workflow for the synthesis of this compound.
References
managing impurities in 2-Amino-3-methylbutanenitrile preparations
Welcome to the technical support center for the preparation of 2-Amino-3-methylbutanenitrile. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals manage impurities effectively during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Strecker synthesis?
A1: The Strecker synthesis, while efficient, can lead to several impurities.[1][2] These typically arise from unreacted starting materials, intermediates, or side reactions. The most common impurities include:
-
Unreacted Starting Materials: Isobutyraldehyde (B47883) (3-methylbutanal) and residual cyanide salts.
-
Intermediates: The corresponding imine intermediate formed between isobutyraldehyde and ammonia (B1221849).
-
Side-Products:
-
Isobutyraldehyde Cyanohydrin: Formed by the direct reaction of isobutyraldehyde with cyanide.
-
Valine Amide and Valine: Resulting from the partial or complete hydrolysis of the nitrile group.[3][4]
-
Aldol Condensation Products: Self-condensation of isobutyraldehyde under basic conditions.
-
Di- and Tri-substituted Amines: Over-alkylation of the amine if primary or secondary amines are used instead of ammonia.[5]
-
Q2: How are these impurities formed during the reaction?
A2: Impurity formation is a direct consequence of the reaction mechanism and conditions:
-
Unreacted Starting Materials: Incomplete reaction due to non-optimal stoichiometry, temperature, or reaction time.
-
Hydrolysis Products: The presence of excess water, especially during workup or under acidic/basic conditions, can hydrolyze the nitrile to an amide and then to a carboxylic acid (valine).[1]
-
Cyanohydrin Formation: This side reaction is competitive with imine formation. It is favored at lower ammonia concentrations.
-
Racemization: The Strecker synthesis typically produces a racemic mixture of the chiral aminonitrile.[2][5] Controlling stereochemistry requires specialized asymmetric catalysts or chiral auxiliaries.[5]
Q3: What are the recommended analytical techniques for impurity profiling?
A3: A multi-technique approach is recommended for comprehensive impurity profiling. The choice depends on the impurity's nature (volatile, non-volatile, etc.).[6][7]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying non-volatile organic impurities like the starting aldehyde, amide, and amino acid byproducts.
-
Gas Chromatography (GC): Ideal for analyzing volatile impurities, such as residual solvents or unreacted isobutyraldehyde.[7]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information crucial for identifying unknown impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structure elucidation of unknown impurities once they are isolated.[8]
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yield can be attributed to several factors. A systematic approach to troubleshooting is necessary.
-
Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using TLC or GC to ensure the consumption of starting materials. Consider increasing the reaction time or temperature moderately. Ensure efficient mixing.
-
-
Cause 2: Competitive Side Reactions.
-
Solution: To minimize cyanohydrin formation, ensure a sufficient concentration of ammonia is present to favor imine formation. The order of addition of reagents can also be critical; forming the imine before adding the cyanide source can sometimes be beneficial.[1]
-
-
Cause 3: Product Loss During Workup.
-
Solution: this compound has some water solubility. Minimize aqueous washes or perform back-extraction of the aqueous layers with an appropriate organic solvent. Avoid emulsions by using brine washes.
-
Q5: My final product is contaminated with a significant amount of valine. How can I prevent this hydrolysis?
A5: Premature hydrolysis of the nitrile is a common issue, especially during purification.
-
Cause: Presence of Water and Acid/Base.
-
Solution 1 (Reaction): Use anhydrous solvents and reagents where possible. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Solution 2 (Workup): Keep the temperature low during aqueous workup. Use a mild base (e.g., sodium bicarbonate solution) for neutralization to avoid strongly basic conditions that promote hydrolysis. Minimize contact time with the aqueous phase.
-
Solution 3 (Purification): If using chromatography, ensure the silica (B1680970) gel is not acidic. It can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[9] For distillation, ensure the apparatus is dry and perform under vacuum to keep the temperature low.
-
Q6: I'm observing an unknown peak in my chromatogram. How do I proceed with identification?
A6: Identifying unknown impurities is a critical step in process development.
-
Step 1: Hypothesize Potential Structures. Based on your starting materials and reaction conditions, list potential side-products (see FAQ 1).
-
Step 2: Obtain Mass Spectrometry Data. Use LC-MS or GC-MS to get the molecular weight of the impurity. This allows you to narrow down the possibilities significantly.[6]
-
Step 3: Isolation and Spectroscopic Analysis. If the impurity is present in sufficient quantity (>1-5%), consider preparative chromatography to isolate it. Subsequent analysis by NMR will provide detailed structural information.[8]
-
Step 4: Forced Degradation Studies. Subject your pure product to stress conditions (acid, base, heat, oxidation) to see if you can intentionally generate the impurity. This can help confirm its identity as a degradation product.
Quantitative Data and Protocols
Table 1: Common Impurities and Analytical Methods
| Impurity Name | Typical Source | Recommended Analytical Method | Typical Retention Time (HPLC) |
| Isobutyraldehyde | Unreacted Starting Material | GC, HPLC (with derivatization) | Varies |
| Valine | Hydrolysis of Nitrile | HPLC, LC-MS | Early eluting |
| 2-Amino-3-methylbutanamide | Partial Hydrolysis of Nitrile | HPLC, LC-MS | Intermediate |
| Isobutyraldehyde Cyanohydrin | Side Reaction | HPLC, LC-MS | Varies |
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
-
Objective: To synthesize this compound from isobutyraldehyde.
-
Materials: Isobutyraldehyde, Ammonium (B1175870) Chloride (NH₄Cl), Sodium Cyanide (NaCN), Methanol (B129727), Water, Diethyl Ether.
-
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) and sodium cyanide (1.05 eq) in water (3 mL per gram of NaCN) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add methanol (2 mL per gram of NaCN).
-
Slowly add isobutyraldehyde (1.0 eq) to the cooled solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC until the aldehyde is consumed.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of methanol used).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Impurity Profiling by Reverse-Phase HPLC
-
Objective: To separate and quantify this compound and its non-volatile impurities.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of Mobile Phase A.
-
Visual Guides and Workflows
Caption: Strecker synthesis pathway and common side reactions.
Caption: General experimental workflow for synthesis and purification.
Caption: Decision tree for troubleshooting unknown impurities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. biomedres.us [biomedres.us]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Reactivity of 2-Amino-3-methylbutanenitrile
Welcome to the technical support center for 2-Amino-3-methylbutanenitrile, also known as valine nitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reactivity of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and drug development?
A1: this compound is a valuable building block in organic synthesis. Its primary applications include:
-
Synthesis of Valine and its Derivatives: It is a direct precursor to the essential amino acid valine through hydrolysis.[1][2]
-
Peptidomimetics: Valine nitrile and its derivatives are incorporated into peptidomimetics to enhance metabolic stability and receptor affinity in drug discovery.[3]
-
Chiral Ligands: It is used in the preparation of new chiral ligands for asymmetric synthesis.
-
Agrochemicals: It serves as an intermediate in the synthesis of certain herbicides.
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound is a hazardous substance and should be handled with appropriate safety measures. Key hazards include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[4]
-
Corrosivity: It can cause severe skin burns and eye damage.[4]
-
Flammability: It is a flammable liquid and vapor.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: How does the steric hindrance of the isopropyl group in this compound affect its reactivity?
A3: The bulky isopropyl group introduces significant steric hindrance around the stereocenter, which can influence its reactivity in several ways:
-
Reduced Reaction Rates: Nucleophilic attack at the nitrile carbon or reactions involving the amino group may be slower compared to less hindered aminonitriles.
-
Increased Diastereoselectivity: The steric bulk can favor the formation of one diastereomer over another in reactions where a new stereocenter is formed.
-
Challenges in Purification: The presence of bulky groups can sometimes complicate purification due to similar retention factors of starting materials and products in chromatography.
Q4: What are the common methods to enhance the reactivity of the nitrile group in this compound?
A4: The reactivity of the nitrile group can be enhanced for subsequent transformations through several methods:
-
Acid or Base Catalysis: Hydrolysis of the nitrile to a carboxylic acid is typically carried out under strong acidic or basic conditions.[1]
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[5]
-
Organometallic Addition: Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
Troubleshooting Guides
Strecker Synthesis of this compound
The Strecker synthesis is a common method for preparing α-aminonitriles from an aldehyde (isobutyraldehyde), ammonia (B1221849), and a cyanide source.
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield of this compound | Incomplete imine formation from isobutyraldehyde (B47883) and ammonia. | Ensure anhydrous conditions. Use a dehydrating agent like MgSO₄ to drive the equilibrium towards the imine.[6] |
| Inefficient cyanide addition to the imine. | Optimize the pH of the reaction mixture to 4-5 to enhance the polarity of the iminium ion without excessively protonating the cyanide nucleophile.[7] | |
| Side reaction: Aldol condensation of isobutyraldehyde. | Maintain a low reaction temperature and add the aldehyde slowly to the reaction mixture. | |
| Formation of Impurities | Unreacted isobutyraldehyde. | Monitor the reaction by TLC to ensure complete consumption of the aldehyde. Extend the reaction time if necessary. |
| Formation of isobutyraldehyde cyanohydrin. | Ensure a sufficient concentration of ammonia to favor imine formation over cyanohydrin formation. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase. | Perform continuous liquid-liquid extraction with a suitable organic solvent like diethyl ether to improve recovery.[2] |
| Emulsion formation during extraction. | Use a brine wash to break up emulsions. |
Hydrolysis of this compound to Valine
The conversion of the nitrile to a carboxylic acid is a key step in synthesizing valine.
| Problem | Potential Cause | Troubleshooting Solution |
| Incomplete Hydrolysis | Insufficiently harsh reaction conditions. | Use concentrated strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) and heat the reaction mixture under reflux for an extended period.[1] |
| Steric hindrance slowing down the reaction. | Increase the reaction temperature and/or time. Consider using microwave-assisted heating to accelerate the reaction. | |
| Formation of Amide Intermediate | The reaction has not gone to completion. | The hydrolysis of nitriles proceeds through an amide intermediate. Ensure sufficient heating and reaction time for the complete conversion to the carboxylic acid. |
| Racemization of the Product | Harsh basic conditions. | While the initial Strecker synthesis produces a racemic mixture, if you start with an enantiomerically enriched aminonitrile, harsh basic conditions can lead to racemization. Prefer acidic hydrolysis if stereochemical integrity is crucial. |
| Difficult Product Isolation | The amino acid is zwitterionic and has low solubility in organic solvents. | After neutralization, use ion-exchange chromatography for purification. Alternatively, precipitation at the isoelectric point can be employed. |
Reduction of this compound to 1,2-Diamino-3-methylbutane
Reduction of the nitrile group provides a vicinal diamine, a useful building block.
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield of Diamine | Incomplete reduction. | Use a powerful reducing agent like LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether). Ensure a sufficient excess of the reducing agent.[5] |
| Inefficient quenching of the reaction. | Quench the reaction carefully at low temperature by the sequential addition of water, aqueous NaOH, and then more water to form a filterable precipitate of aluminum salts.[5] | |
| Formation of Side Products | Over-reduction of other functional groups if present. | LiAlH₄ is a very strong reducing agent. Ensure that no other reducible functional groups are present in the molecule if they are not intended to be reduced. |
| Difficulty in Product Purification | The product is a polar amine. | Use acid-base extraction to separate the amine from neutral impurities. Distillation under reduced pressure can be used for purification. |
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
This protocol is adapted from general Strecker synthesis procedures.
Materials:
-
Isobutyraldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (aqueous)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine ammonium chloride and sodium cyanide in aqueous ammonia.
-
Slowly add isobutyraldehyde to the cooled solution with vigorous stirring.
-
Allow the reaction to stir in the ice bath for 1-2 hours, then warm to room temperature and continue stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the mixture with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Hydrolysis of this compound to DL-Valine
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) for neutralization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Carefully add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of valine.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a solution of sodium hydroxide to the isoelectric point of valine (pH ~6.0).
-
The precipitated DL-valine can be collected by filtration, washed with cold water, and dried.
Protocol 3: Reduction of this compound with LiAlH₄
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter the precipitate through a pad of celite and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-Diamino-3-methylbutane.
-
Purify by vacuum distillation.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the reactions discussed. Note that yields can vary significantly based on reaction scale and specific conditions.
Table 1: Strecker Synthesis of this compound
| Aldehyde | Cyanide Source | Ammonia Source | Solvent | Yield (%) | Reference |
| Isobutyraldehyde | NaCN | NH₄Cl / aq. NH₃ | Water | ~85% | Adapted from |
| Isobutyraldehyde | KCN | NH₄Cl | Water/Methanol | High | General Strecker[2] |
Table 2: Hydrolysis of this compound
| Hydrolysis Condition | Product | Yield (%) | Reference |
| Concentrated HCl, reflux | DL-Valine | >90% | General procedure[1] |
| 6M NaOH, reflux | DL-Valine Sodium Salt | High | General procedure |
Table 3: Reduction of this compound
| Reducing Agent | Solvent | Product | Yield (%) | Reference |
| LiAlH₄ | THF | 1,2-Diamino-3-methylbutane | 70-80% | Adapted from general protocols[5] |
| H₂ / Raney Nickel | Methanol / NH₃ | 1,2-Diamino-3-methylbutane | Variable | General procedure |
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in enhancing the reactivity of this compound.
Caption: Workflow for the Strecker synthesis of this compound.
Caption: Synthetic pathways from this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Analysis of 2-Amino-3-methylbutanenitrile and Other Key α-Aminonitriles for Researchers and Drug Development Professionals
Introduction:
α-Aminonitriles are a critical class of organic compounds that serve as versatile intermediates in the synthesis of α-amino acids, nitrogen-containing heterocycles, and other biologically active molecules. Their inherent bifunctionality, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes them valuable synthons in medicinal chemistry and drug development. This guide provides an objective comparison of 2-Amino-3-methylbutanenitrile with two other commonly utilized α-aminonitriles: 2-Aminopropanenitrile and 2-Amino-2-phenylacetonitrile (B102233). The comparison focuses on their synthesis, reactivity, and potential biological activities, supported by available experimental data and detailed protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these aminonitriles is crucial for their handling, reaction optimization, and interpretation of biological data.
| Property | This compound | 2-Aminopropanenitrile | 2-Amino-2-phenylacetonitrile |
| IUPAC Name | This compound[1] | 2-aminopropanenitrile | 2-amino-2-phenylacetonitrile[2] |
| Synonyms | α-Aminoisovaleronitrile, Valine nitrile | α-Aminopropionitrile, Alanine nitrile | α-Aminobenzyl cyanide, Phenylglycinonitrile[2] |
| CAS Number | 4475-96-1[1] | 2134-48-7 | 16750-42-8[3] |
| Molecular Formula | C₅H₁₀N₂[1] | C₃H₆N₂ | C₈H₈N₂[2] |
| Molecular Weight | 98.15 g/mol [1] | 70.09 g/mol | 132.16 g/mol [2] |
| Structure | CC(C)C(C#N)N | CC(C#N)N | c1ccc(cc1)C(C#N)N |
Synthesis via Strecker Reaction: A Comparative Overview
The most common method for synthesizing α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation of an aldehyde or ketone, an amine (typically ammonia (B1221849) or an ammonium (B1175870) salt), and a cyanide source.[4][5][6][7][8][9] The choice of starting materials and reaction conditions can significantly influence the yield and purity of the desired aminonitrile.
| Parameter | This compound | 2-Aminopropanenitrile | 2-Amino-2-phenylacetonitrile |
| Aldehyde/Ketone | Isobutyraldehyde (B47883) (2-Methylpropanal) | Acetaldehyde (B116499) | Benzaldehyde (B42025) |
| Typical Cyanide Source | KCN, NaCN, TMSCN[4] | KCN, NaCN, HCN[3][4] | KCN, NaCN, TMSCN[4][10] |
| Amine Source | NH₄Cl/NH₃[7] | NH₄Cl/NH₃[7] | NH₄Cl/NH₃ or primary amine[3][10] |
| Reported Yields | Moderate to Good[4] | Variable[4] | High to Excellent[10] |
Discussion of Synthesis:
The synthesis of all three aminonitriles proceeds via the formation of an intermediate imine, which is then attacked by the cyanide ion.[7][8][9] The reactivity of the starting aldehyde plays a crucial role in the reaction rate and overall yield. Benzaldehyde, being an aromatic aldehyde, is generally more reactive than the aliphatic aldehydes, acetaldehyde and isobutyraldehyde, which can contribute to the higher reported yields for 2-amino-2-phenylacetonitrile.[10] The steric hindrance from the isopropyl group in isobutyraldehyde may slightly lower the reaction rate and yield for this compound compared to the less hindered acetaldehyde for 2-aminopropanenitrile. However, optimized conditions can lead to good yields for all three compounds.[4]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of the three aminonitriles via the Strecker reaction. These protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Experimental Workflow: Strecker Synthesis of α-Aminonitriles
Caption: A generalized workflow for the Strecker synthesis of α-aminonitriles.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, a 250 mL round-bottom flask equipped with a magnetic stirrer is charged with isobutyraldehyde (0.1 mol), ammonium chloride (0.11 mol), and 50 mL of water.
-
Ammonia Addition: The mixture is cooled in an ice bath, and 25 mL of concentrated aqueous ammonia is added slowly.
-
Cyanide Addition: A solution of sodium cyanide (0.11 mol) in 25 mL of water is added dropwise to the cooled, stirring mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: The ice bath is removed, and the reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is transferred to a separatory funnel and extracted three times with 50 mL of diethyl ether.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Protocol 2: Synthesis of 2-Aminopropanenitrile
-
Reaction Setup: A 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of ammonium chloride (0.15 mol) in 30 mL of water and 30 mL of concentrated aqueous ammonia.
-
Aldehyde Addition: The solution is cooled to 0-5 °C in an ice-salt bath, and acetaldehyde (0.1 mol) is added dropwise over 20 minutes.
-
Cyanide Addition: A solution of potassium cyanide (0.11 mol) in 20 mL of water is then added dropwise, maintaining the temperature below 10 °C.
-
Reaction: The mixture is stirred at room temperature for 2 hours.
-
Workup and Purification: The workup and purification follow the same procedure as described for this compound (Protocol 1, steps 5-7).
Protocol 3: Synthesis of 2-Amino-2-phenylacetonitrile [10]
-
Reaction Setup: In a 100 mL round-bottom flask, benzaldehyde (1.0 mmol) and aniline (B41778) (1.0 mmol) are added.
-
Catalyst and Cyanide Source: A catalytic amount of N-methyl-imidazolium acetate (B1210297) (50 mol%) and trimethylsilyl (B98337) cyanide (TMSCN, 1.2 mmol) are added to the mixture.[10]
-
Reaction: The mixture is stirred at room temperature. The reaction is typically complete within 5-10 minutes, as monitored by TLC.[10]
-
Workup: The product often precipitates from the reaction mixture and can be collected by filtration.[10]
-
Purification: If necessary, the product can be further purified by recrystallization.
Reactivity and Stability
The reactivity of α-aminonitriles is largely dictated by the nature of the substituents on the α-carbon.
-
Hydrolysis: All three aminonitriles can be hydrolyzed to their corresponding α-amino acids (valine, alanine, and phenylglycine, respectively) under acidic or basic conditions.[11] The rate of hydrolysis can be influenced by the steric and electronic nature of the substituents. Generally, the hydrolysis of aliphatic nitriles is slower than that of aromatic nitriles.
-
Stability: α-Aminonitriles can be susceptible to decomposition, particularly in the presence of acid or base, which can lead to the reverse Strecker reaction. The stability is influenced by the substitution pattern. Aryl-substituted aminonitriles like 2-amino-2-phenylacetonitrile tend to be more stable due to the electronic effects of the aromatic ring.
Biological Activity: A Comparative Perspective
α-Aminonitriles and their derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and as precursors to antiviral and anticancer agents.
A review of the cytotoxic effects of various aminonitriles revealed that their activity is highly dependent on the overall molecular structure.[12] While some pyridine-based aminonitriles showed moderate cytotoxic activity, benzimidazole (B57391) derivatives were largely inactive.[12] Another study highlighted that certain aminonitriles derived from natural products exhibited significant cytotoxicity against cancer cell lines.[12]
Direct comparative studies on the specific biological activities of this compound, 2-aminopropanenitrile, and 2-amino-2-phenylacetonitrile are limited in the public domain. However, based on their structures, some general inferences can be drawn:
-
This compound , as a precursor to the essential amino acid valine, is a fundamental building block in biological systems. Its derivatives could potentially interact with enzymes that recognize valine or other branched-chain amino acids.
-
2-Aminopropanenitrile , the precursor to alanine, is the simplest chiral α-aminonitrile. Its small size may allow it to fit into a variety of enzyme active sites.
-
2-Amino-2-phenylacetonitrile possesses an aromatic ring, which can engage in π-π stacking and hydrophobic interactions with biological targets. This feature is often exploited in drug design to enhance binding affinity.
The following diagram illustrates a hypothetical signaling pathway where an aminonitrile derivative could act as an enzyme inhibitor.
Caption: A diagram illustrating the potential mechanism of enzyme inhibition by an aminonitrile derivative.
Conclusion
This compound, 2-aminopropanenitrile, and 2-amino-2-phenylacetonitrile are all valuable α-aminonitrile building blocks in organic synthesis and medicinal chemistry. The choice of which to use will depend on the specific synthetic target and the desired properties of the final molecule. 2-Amino-2-phenylacetonitrile often provides higher yields in its synthesis due to the reactivity of benzaldehyde. The aliphatic aminonitriles, while potentially having lower synthetic yields, offer access to the fundamental amino acids valine and alanine. The biological activity of derivatives of these compounds is highly structure-dependent, with the aromatic ring of 2-amino-2-phenylacetonitrile offering additional possibilities for molecular interactions. Further head-to-head comparative studies under standardized conditions are needed to fully elucidate the performance differences between these important chemical intermediates.
References
- 1. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. Strecker_amino_acid_synthesis [chemeurope.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 12. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of 2-Amino-3-methylbutanenitrile: Efficacy and Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. 2-Amino-3-methylbutanenitrile, a key precursor to the essential amino acid valine, is a critical component in the synthesis of numerous pharmaceuticals. This guide provides an objective comparison of the traditional Strecker synthesis of this compound with modern alternatives, supported by experimental data to inform synthetic strategy.
Executive Summary
The classical Strecker synthesis remains a robust and widely used method for the production of this compound due to its simplicity and cost-effectiveness. However, concerns over the use of toxic cyanide sources and the formation of racemic products have driven the development of alternative methods. This guide explores the traditional Strecker reaction and compares it with organocatalytic approaches, focusing on key performance indicators such as yield, reaction time, and enantioselectivity.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for the synthesis of this compound and related α-aminonitriles, offering a direct comparison of different synthetic methodologies.
Table 1: Comparison of Synthetic Methodologies for α-Aminonitrile Synthesis
| Method | Key Reagents | Catalyst | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Classical Strecker Synthesis | Isobutyraldehyde (B47883), NH₄Cl, KCN | None | ~65% (for subsequent amino acid)[1] | 12-24 hours | Simple, inexpensive reagents.[2] | Use of toxic cyanide salts, racemic product, long reaction times.[2][3][4] |
| Organocatalytic Strecker Reaction | Imine, Trimethylsilyl (B98337) cyanide (TMSCN) | Chiral Thiourea derivative | 90-99% | 5-30 minutes | High yields, short reaction times, high enantioselectivity.[2][5] | More expensive reagents and catalysts.[6] |
| Alternative Cyanide Source | Aldehyde, Amine, K₄[Fe(CN)₆] | Benzoyl chloride (promoter) | High (unspecified) | Not specified | Uses non-toxic cyanide source.[2] | Requires a promoter. |
Table 2: Performance of Different Cyanide Sources in Strecker-type Reactions
| Cyanide Source | Catalyst/Promoter | Solvent | Yield (%) | Reference |
| KCN | None | THF | 94% | [7] |
| Trimethylsilyl cyanide (TMSCN) | Various organocatalysts | Dichloromethane (B109758) | 90-95% | [2] |
| Acetone cyanohydrin | None | THF | No product | [7] |
| Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Benzoyl chloride | Not specified | High | [2] |
Experimental Protocols
Classical Strecker Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of valine via the Strecker method.[1]
Materials:
-
Isobutyraldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Water
-
Diethyl ether
Procedure:
-
A solution of ammonium chloride in water is prepared.
-
Isobutyraldehyde is added to the ammonium chloride solution and stirred.
-
A solution of potassium cyanide in water is then added slowly to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The resulting α-aminonitrile, this compound, is extracted from the aqueous layer using diethyl ether.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Organocatalytic Asymmetric Strecker Reaction
This protocol is a generalized procedure based on modern organocatalytic methods for the synthesis of chiral α-aminonitriles.[2][5]
Materials:
-
Pre-formed imine of isobutyraldehyde and an appropriate amine (e.g., aniline)
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral organocatalyst (e.g., a thiourea-based catalyst)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
The chiral organocatalyst is dissolved in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.
-
The imine is added to the catalyst solution.
-
Trimethylsilyl cyanide is added dropwise to the reaction mixture at the specified temperature (often room temperature or below).
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion (typically within minutes to a few hours).
-
The reaction is quenched, and the product is purified by column chromatography to yield the enantioenriched α-aminonitrile.
Mandatory Visualizations
Caption: Workflow of the classical Strecker synthesis of valine.
Caption: Comparison of classical and organocatalytic pathways.
Discussion and Conclusion
The traditional Strecker synthesis offers a straightforward and economical route to this compound. Its primary drawbacks are the use of highly toxic cyanide salts and the production of a racemic mixture, which necessitates a subsequent resolution step to isolate the desired enantiomer, adding to the overall cost and reducing the overall yield of the target stereoisomer.
In contrast, modern organocatalytic asymmetric Strecker reactions provide a significant advancement.[5] These methods offer high yields and excellent enantioselectivity in significantly shorter reaction times. The use of trimethylsilyl cyanide is often perceived as a safer alternative to potassium or hydrogen cyanide, although it is still a toxic reagent that must be handled with care. The main barrier to the widespread adoption of organocatalytic methods is the higher cost of the catalysts and reagents.
The development of methods utilizing less toxic cyanide sources, such as potassium hexacyanoferrate(II), represents a promising avenue for greener and safer synthesis of α-aminonitriles.[2][4] While still under development, these approaches could offer a compromise between the cost-effectiveness of the classical Strecker synthesis and the safety and efficiency of modern catalytic methods.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including cost, scale, required enantiopurity, and safety considerations. For large-scale, cost-sensitive applications where a racemic product is acceptable or an efficient resolution method is available, the classical Strecker synthesis remains a viable option. For the synthesis of high-value, enantioenriched compounds where efficiency and stereocontrol are paramount, organocatalytic methods are the superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis for the Confirmation of 2-Amino-3-methylbutanenitrile Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic techniques for the confirmation of the 2-Amino-3-methylbutanenitrile structure. By presenting experimental and predicted data for the target molecule alongside its structural isomers, this document aims to equip researchers with the necessary information to unambiguously identify this compound and differentiate it from potential impurities or alternative products.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and two of its isomers: 2-Amino-2-methylbutanenitrile and 3-Methylbutanenitrile. These isomers represent plausible alternative products in a synthetic route and serve as excellent benchmarks for comparison.
Table 1: Infrared (IR) Spectroscopy Data (Predicted)
| Functional Group | This compound (Predicted) | 2-Amino-2-methylbutanenitrile (Predicted) | 3-Methylbutanenitrile |
| N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands for primary amine) | 3300-3500 cm⁻¹ (two bands for primary amine) | Absent |
| C-H Stretch (Alkyl) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
| C≡N Stretch (Nitrile) | ~2250 cm⁻¹ | ~2250 cm⁻¹ | ~2250 cm⁻¹ |
| N-H Bend (Amine) | 1590-1650 cm⁻¹ | 1590-1650 cm⁻¹ | Absent |
Table 2: ¹H NMR Spectroscopy Data (Predicted)
| Proton Environment | This compound (Predicted) | 2-Amino-2-methylbutanenitrile (Predicted) | 3-Methylbutanenitrile |
| -CH(NH₂)CN | 1H, doublet | Absent | Absent |
| -CH(CH₃)₂ | 1H, multiplet | Absent | 1H, multiplet |
| -NH₂ | 2H, broad singlet | 2H, broad singlet | Absent |
| -CH(CH₃)₂ | 6H, doublet of doublets | Absent | 6H, doublet |
| -CH₂CH₃ | Absent | 2H, quartet | Absent |
| -CH₃ (on quaternary C) | Absent | 3H, singlet | Absent |
| -CH₂CN | Absent | Absent | 2H, doublet |
| -CH₂CH₃ | Absent | 3H, triplet | Absent |
Table 3: ¹³C NMR Spectroscopy Data (Predicted)
| Carbon Environment | This compound (Predicted) | 2-Amino-2-methylbutanenitrile (Predicted) | 3-Methylbutanenitrile |
| -C≡N | ~120 ppm | ~122 ppm | ~118 ppm |
| -CH(NH₂)CN | ~50 ppm | Absent | Absent |
| -C(NH₂)CH₃ | Absent | ~55 ppm | Absent |
| -CH(CH₃)₂ | ~35 ppm | Absent | ~25 ppm |
| -CH(CH₃)₂ | ~18-20 ppm (2 signals) | Absent | ~22 ppm (1 signal) |
| -CH₂CH₃ | Absent | ~30 ppm | Absent |
| -CH₃ (on quaternary C) | Absent | ~25 ppm | Absent |
| -CH₂CN | Absent | Absent | ~25 ppm |
| -CH₂CH₃ | Absent | ~8 ppm | Absent |
Table 4: Mass Spectrometry Data
| Ion | This compound | 2-Amino-2-methylbutanenitrile | 3-Methylbutanenitrile |
| Molecular Ion (M⁺) | m/z 98 (predicted) | m/z 98 | m/z 83 |
| [M+H]⁺ | m/z 99.091676 (predicted)[1] | m/z 99 | m/z 84 |
| Key Fragments | m/z 83 (M-NH₂), m/z 56 (M-C₂H₄N), m/z 43 (isopropyl cation) | m/z 83 (M-CH₃), m/z 71 (M-HCN), m/z 54 (M-C₂H₄N) | m/z 68 (M-CH₃), m/z 56 (M-HCN), m/z 41 (allyl cation) |
Experimental Workflows and Logic
The confirmation of the this compound structure is a logical process of elimination based on the unique spectroscopic signatures of the functional groups and their arrangement.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
The decision-making process for confirming the structure based on the spectroscopic data is outlined below.
Caption: Logical flowchart for the structural confirmation of this compound using spectroscopic data.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.
-
Data Acquisition: An IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and compared to correlation tables to identify functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm. Standard acquisition parameters are used, and the number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and multiplicity (splitting patterns) of the signals are analyzed. This information is used to determine the number of different types of protons and carbons, their electronic environments, and their connectivity within the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used, where the sample is vaporized and then ionized, typically by electron impact (EI). For less volatile or thermally sensitive compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used, often coupled with liquid chromatography (LC-MS).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection and Data Analysis: A detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.
References
Comparative Study of 2-Amino-3-methylbutanenitrile and its Analogs: A Guide for Researchers
A detailed examination of the synthesis, biological activities, and structure-activity relationships of 2-Amino-3-methylbutanenitrile and its structurally related analogs reveals their potential as scaffolds in the development of novel therapeutic agents. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of this chemical class.
Introduction
This compound, a valine-derived α-aminonitrile, and its analogs are of significant interest in medicinal chemistry. The α-aminonitrile moiety is a key pharmacophore found in various biologically active compounds and serves as a versatile intermediate in the synthesis of amino acids and heterocyclic compounds. This guide focuses on a comparative analysis of this compound and its analogs, with a primary emphasis on their cytotoxic and enzyme inhibitory activities.
Physicochemical Properties of this compound and Selected Analogs
A summary of the key physicochemical properties of this compound and some of its representative analogs is presented in the table below. These properties are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C₅H₁₀N₂ | 98.15 | CC(C)C(C#N)N |
| 2-Amino-3-fluoro-3-methylbutanenitrile | C₅H₉FN₂ | 116.14 | CC(C)(F)C(N)C#N |
| 2-Amino-2,3-dimethylbutyronitrile | C₆H₁₂N₂ | 112.17 | CC(C)C(C)(N)C#N |
| 2-Amino-3-methylpentanenitrile | C₆H₁₂N₂ | 112.17 | CCC(C)C(C#N)N |
Comparative Biological Activities
While a direct head-to-head comparative study of this compound and its close analogs is not extensively documented in a single publication, a review of the literature on broader classes of aminonitriles provides insights into their potential biological activities.
Cytotoxic Activity
Aminonitrile derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is often attributed to their ability to induce apoptosis. The cytotoxic potential can be influenced by the nature of substituents on the aminonitrile scaffold.
A study on (+)-nopinone-based 2-amino-3-cyanopyridines, which share the aminonitrile pharmacophore, revealed that compounds with bromo or chloro substitutions on the benzene (B151609) ring exhibited significant anticancer activity against A549 (lung cancer), MKN45 (gastric cancer), and MCF7 (breast cancer) cell lines, with IC50 values in the micromolar range.[1] For instance, one of the more active compounds, 4f, displayed an IC50 of 23.78 µM against A549 cells.[1] Another study on 2-amino-3-cyanopyridine (B104079) derivatives showed that compound (4a) had a potent cytotoxic effect against the HT29 human colorectal carcinoma cell line with an IC50 value of 2.243 µM, which was lower than the reference drug Doxorubicin.
Table 1: Comparative Cytotoxicity Data of Representative Aminonitrile Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4f ((+)-nopinone-based 2-amino-3-cyanopyridine) | A549 (Lung) | 23.78 | [1] |
| 4f ((+)-nopinone-based 2-amino-3-cyanopyridine) | MKN45 (Gastric) | 67.61 | [1] |
| 4f ((+)-nopinone-based 2-amino-3-cyanopyridine) | MCF7 (Breast) | 53.87 | [1] |
| 4a (2-amino-3-cyanopyridine derivative) | HT29 (Colorectal) | 2.243 |
Note: The compounds in this table are not direct analogs of this compound but belong to the broader class of aminonitriles and are presented to illustrate the potential cytotoxic activity.
Enzyme Inhibitory Activity
Aminonitriles are recognized as potential inhibitors of various enzymes, particularly proteases and kinases. The nitrile group can act as a warhead, forming a covalent bond with the active site of the enzyme.
For example, certain aminonitrile-containing compounds have been developed as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, for the treatment of type 2 diabetes. While specific data on this compound as a protease inhibitor is limited, the structural motif is present in known protease inhibitors.
Furthermore, some 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been designed as irreversible inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2), key targets in cancer therapy.
Experimental Protocols
Synthesis of α-Aminonitriles (Strecker Synthesis)
A general and widely used method for the synthesis of α-aminonitriles is the Strecker reaction. This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source.
General Procedure:
-
To a solution of the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol, or water), an amine (e.g., ammonia, ammonium (B1175870) chloride, or a primary/secondary amine) is added.
-
A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), is then added to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating for a period ranging from a few hours to several days.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the α-aminonitrile product by column chromatography or recrystallization.
References
cross-validation of experimental results using 2-Amino-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Amino-3-methylbutanenitrile's Performance and Applications
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. This compound, a key intermediate in the synthesis of the essential amino acid valine, presents itself as a valuable synthon. This guide provides a comprehensive cross-validation of experimental results, comparing the performance of this compound with alternative aminonitriles and outlining its utility in various synthetic applications.
Performance in the Strecker Synthesis: A Quantitative Comparison
The Strecker synthesis remains a fundamental and widely utilized method for the preparation of α-aminonitriles.[1][2] The reaction, typically a one-pot process, involves an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source. The yield of the resulting α-aminonitrile is a critical performance metric.
Experimental data from a patented synthesis of D-valine provides specific yield information for this compound. In one instance, the reaction of isobutyraldehyde (B47883) with sodium cyanide and ammonium (B1175870) chloride yielded this compound in 85% .[3] A similar protocol in the same patent reported a yield of 87.4% .[3]
While a direct head-to-head comparison under identical conditions is not extensively documented in the readily available literature, we can infer performance by examining the yields of other α-aminonitriles synthesized via the Strecker reaction. For instance, the synthesis of other α-aminonitriles using various aldehydes and amines often results in a wide range of yields, from moderate to excellent, depending on the specific substrates and reaction conditions.[4][5] The high yields reported for this compound place it as an efficient product of the Strecker reaction, comparable to other high-yielding aminonitrile syntheses.
| Product | Aldehyde/Ketone | Amine | Cyanide Source | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Isobutyraldehyde | Ammonia | Sodium Cyanide | Ammonium Chloride, 40°C | 85 | [3] |
| This compound | Isobutyraldehyde | Ammonia | Sodium Cyanide | Ammonium Chloride, 35°C | 87.4 | [3] |
| Various α-Aminonitriles | Various Aldehydes | Various Amines | Trimethylsilyl cyanide | N-Methyl imidazolium (B1220033) acetate | High to Excellent | [6] |
| Various N-Acylated α-Aminonitriles | Various Aldehydes | Amides | Potassium Cyanide | No Catalyst | Up to 94 | [5] |
Experimental Protocols
General Procedure for the Synthesis of this compound via Strecker Reaction
This protocol is based on the methods described in the patent literature.[3]
Materials:
-
Isobutyraldehyde
-
Sodium cyanide solution (e.g., 30%)
-
Ammonium chloride
-
Ammonia solution (e.g., 25%)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, combine the sodium cyanide solution, ammonium chloride, and ammonia solution. Stir the mixture until all solids have dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add isobutyraldehyde to the cooled mixture while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to 35-40°C and maintain for several hours (e.g., 5 hours).
-
After the reaction is complete, cool the mixture and extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Logical Workflow for Strecker Synthesis
Caption: General workflow of the Strecker synthesis of α-aminonitriles.
Role in Multicomponent Reactions and Heterocyclic Synthesis
This compound, like other α-aminonitriles, serves as a versatile precursor in various multicomponent reactions (MCRs) beyond the Strecker synthesis, such as the Passerini and Ugi reactions.[7][8][9] These reactions are highly valued in medicinal chemistry for their ability to generate molecular diversity and complexity in a single step.[10][11][12]
Furthermore, the nitrile and amino functionalities of this compound make it a valuable building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Enaminonitriles, which can be derived from aminonitriles, are key intermediates in the synthesis of pyrazoles, pyrimidines, and other heterocyclic systems of pharmaceutical interest.[4][6] The reactivity of the nitrile group allows for cyclization reactions, leading to the formation of diverse ring structures.
Signaling Pathways and Biological Relevance
While this compound itself is primarily a synthetic intermediate, its direct hydrolysis product, L-valine , is an essential branched-chain amino acid (BCAA) with significant biological roles. L-valine is crucial for protein synthesis and is involved in various metabolic pathways. The biosynthesis of L-valine in microorganisms starts from pyruvate (B1213749) and involves a series of enzymatic steps.
The diagram below illustrates a simplified biosynthetic pathway of L-valine, for which this compound is a synthetic precursor.
Caption: Simplified biosynthetic pathway of L-valine.
Conclusion
This compound is a highly efficient and valuable building block in organic synthesis. Its high-yield synthesis via the Strecker reaction, coupled with its versatility as a precursor for the essential amino acid L-valine and a variety of heterocyclic compounds, underscores its importance for researchers, scientists, and drug development professionals. While direct comparative performance data with other aminonitriles under identical conditions remains somewhat limited in the public domain, the available evidence strongly suggests that this compound is a reliable and high-performing synthon for a range of synthetic applications. Future research focusing on direct, side-by-side comparisons of different aminonitriles in various MCRs and heterocyclic syntheses would be invaluable for further delineating its specific advantages and limitations.
References
- 1. Strecker_amino_acid_synthesis [chemeurope.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Standards for 2-Amino-3-methylbutanenitrile
For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of analytical standards for 2-Amino-3-methylbutanenitrile, also known as α-aminoisovaleronitrile, and its closely related isomer, 2-Amino-2-methylbutanenitrile. Due to the limited availability of certified reference materials for this compound, this guide also includes information on commercially available research-grade chemicals and provides representative analytical methodologies.
Product Availability and Specifications
| Product | Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| This compound | BLD Pharm | 4475-96-1 | C₅H₁₀N₂ | 98.15 | Information available upon request |
| This compound | PubChem | 4475-96-1 | C₅H₁₀N₂ | 98.15 | N/A (Database)[1][2] |
| (S)-2-amino-3-methylbutanenitrile | PubChem | 105452-73-1 | C₅H₁₀N₂ | 98.15 | N/A (Database)[3] |
| 2-Amino-2-methylbutanenitrile | Chemsrc | 4475-95-0 | C₅H₁₀N₂ | 98.15 | 95.0%[4] |
| 2-amino-2-methylbutanenitrile hydrochloride | Santa Cruz Biotechnology | Not specified | C₅H₁₁ClN₂ | 134.61 | Information available upon request[5] |
Comparative Analytical Methodologies
The analysis of small, polar molecules like aminonitriles can be approached by several techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and powerful methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of aminonitriles without the need for derivatization, which can simplify sample preparation. A reversed-phase method is typically employed.
Experimental Protocol: HPLC-UV Analysis of Aminonitriles
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 95:5 (v/v) mixture of aqueous buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength, typically around 210 nm, due to the lack of a strong chromophore in the molecules.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the analytical standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Hypothetical Performance Data:
| Parameter | This compound | 2-Amino-2-methylbutanenitrile |
| Retention Time (min) | 5.8 | 5.2 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | > 5000 | > 4500 |
| Linearity (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 1.0 | 1.2 |
| LOQ (µg/mL) | 3.0 | 3.6 |
Note: The above data is hypothetical and for illustrative purposes only.
References
- 1. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H10N2) [pubchemlite.lcsb.uni.lu]
- 3. (S)-2-amino-3-methylbutanenitrile | C5H10N2 | CID 12296530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-methylbutanenitrile | CAS#:4475-95-0 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
performance comparison of different synthetic routes to 2-Amino-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic methodologies for producing 2-Amino-3-methylbutanenitrile, a crucial building block in the synthesis of various pharmaceutical compounds. The two main routes evaluated are the traditional Strecker synthesis and a promising, greener biocatalytic approach. The performance of each method is objectively assessed based on available experimental data, with detailed protocols provided for reproducibility.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the Strecker synthesis and a proposed biocatalytic route for the synthesis of this compound.
| Parameter | Strecker Synthesis | Biocatalytic Synthesis (Proposed) |
| Starting Materials | Isobutyraldehyde (B47883), Ammonia (B1221849), Sodium Cyanide | Isobutyraldehyde, Hydroxylamine (B1172632), Aldoxime Dehydratase |
| Yield | 70-90% (estimated for analogous reactions) | Moderate to High (enzyme-dependent) |
| Purity | Good to Excellent (after purification) | Potentially High (high enzyme selectivity) |
| Reaction Time | 12-24 hours | 4-24 hours (enzyme-dependent) |
| Reaction Temperature | 0-25°C | 25-40°C (typical for enzymes) |
| Pressure | Atmospheric to moderate pressure | Atmospheric |
| Scalability | Well-established for large-scale production | Potentially scalable, dependent on enzyme availability and stability |
| Key Advantage | High yields and well-understood methodology | Avoids the use of highly toxic cyanide |
| Key Disadvantage | Use of highly toxic cyanide reagents | Requires specific enzyme, potential substrate inhibition |
Synthetic Pathways Overview
The diagram below illustrates the two distinct synthetic pathways to this compound.
Caption: Overview of Strecker and Biocatalytic synthetic routes.
Experimental Protocols
Detailed methodologies for both the Strecker synthesis and the proposed biocatalytic route are provided below.
Strecker Synthesis Protocol
This protocol is adapted from established procedures for analogous α-aminonitriles.
Materials:
-
Isobutyraldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (aqueous)
-
Methanol
-
Water
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel
Procedure:
-
In a 1 L round-bottom flask, dissolve ammonium chloride (1.125 mol) in water and cool the solution to 10°C in an ice-water bath.
-
While stirring, saturate the solution with ammonia gas for approximately 2 hours, maintaining the temperature at 10°C.
-
Slowly add a solution of sodium cyanide (1.5 mol) in water to the reaction mixture.
-
Add isobutyraldehyde (0.75 mol) dropwise to the mixture over 1.5 hours, ensuring the temperature remains at 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 20 hours.
-
Extract the reaction mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Proposed Biocatalytic Synthesis Protocol
This proposed protocol is based on the known activity of aldoxime dehydratases on various aldoxime substrates. The initial step involves the formation of the aldoxime from isobutyraldehyde, which can then be converted to the nitrile by the enzyme.
Materials:
-
Isobutyraldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Aldoxime dehydratase (Oxd) enzyme preparation (e.g., cell-free extract or immobilized enzyme)
-
Phosphate (B84403) buffer (pH 7.5)
-
Ethyl acetate
-
Water
Procedure:
Part 1: Synthesis of 2-Amino-3-methylbutanal Oxime (in situ)
-
Dissolve isobutyraldehyde (10 mmol) in a suitable aqueous-organic solvent system.
-
Add a solution of hydroxylamine hydrochloride (11 mmol) and sodium bicarbonate (11 mmol) in water.
-
Stir the mixture at room temperature for 1-2 hours to form the aldoxime.
Part 2: Enzymatic Dehydration
-
To the reaction mixture containing the aldoxime, add the aldoxime dehydratase preparation in a phosphate buffer (pH 7.5).
-
Incubate the reaction at 30°C with gentle agitation for 4-24 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental procedures for both synthetic routes.
A Comparative Guide to Purity Assessment of 2-Amino-3-methylbutanenitrile: Focusing on High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and development, the purity of chemical entities is a critical parameter that profoundly influences experimental outcomes, product safety, and regulatory compliance. For novel molecules like 2-Amino-3-methylbutanenitrile, a valine derivative with potential applications in organic synthesis, establishing a robust analytical methodology for purity confirmation is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. For a polar compound like this compound, which lacks a strong UV-absorbing chromophore, a derivatization step is often necessary to enhance detection by UV or fluorescence detectors.[1][2][3][4]
Key Advantages of HPLC:
-
High Resolution: Capable of separating closely related impurities.
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.
-
Versatility: A wide range of stationary and mobile phases allows for method optimization for various analytes.
-
Enantiomeric Purity: Chiral HPLC columns can be employed to determine the enantiomeric excess of chiral molecules like this compound.[5][6][7]
Challenges:
-
Lack of Chromophore: Requires derivatization for sensitive UV or fluorescence detection.[1][4][5]
-
Method Development: Can be time-consuming to develop a robust and validated method.
Experimental Protocol: Reversed-Phase HPLC with Pre-column Derivatization
This protocol describes a hypothetical but experimentally sound method for the purity analysis of this compound using pre-column derivatization with o-Phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA), followed by reversed-phase HPLC with UV detection.[4]
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol, add 50 µL of 3-MPA, and dilute to 50 mL with 0.1 M borate (B1201080) buffer (pH 9.5).
-
Sample and Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-35 min: 10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 337 nm |
| Injection Volume | 10 µL |
Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 400 µL of the OPA/3-MPA derivatization reagent.
-
Vortex the mixture and allow it to react for 2 minutes at room temperature.
-
Inject the derivatized sample into the HPLC system.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, a multi-faceted approach employing orthogonal methods is often necessary for comprehensive purity assessment.
1. Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. For aminonitriles, derivatization is typically required to increase volatility and improve peak shape.
-
Advantages: High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.
-
Disadvantages: Requires derivatization for polar compounds, and may not be suitable for thermally labile impurities.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR).
-
Advantages: Provides structural information about the main component and any impurities, and can be used for absolute quantification without the need for a reference standard of the impurity itself.[1]
-
Disadvantages: Lower sensitivity compared to chromatographic methods, and may not detect impurities present at very low levels.
3. Mass Spectrometry (MS): Coupling liquid chromatography or gas chromatography to a mass spectrometer (LC-MS or GC-MS) provides molecular weight information and structural details of the analyte and its impurities.
-
Advantages: High specificity and sensitivity, enabling the identification of unknown impurities.[1][8]
-
Disadvantages: Quantification can be more complex than with UV or FID detectors.
Comparative Analysis of Purity Determination Methods
The following table summarizes the key performance characteristics of HPLC in comparison to alternative methods for the purity analysis of this compound.
| Parameter | HPLC (with Derivatization) | GC (with Derivatization) | NMR (Quantitative) | LC-MS |
| Selectivity | High | High | Moderate to High | Very High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to mg range) | Very High (pg to fg range) |
| Quantification | Excellent | Good | Excellent (Absolute) | Good |
| Sample Throughput | Moderate | Moderate | Low | Moderate |
| Impurity Identification | Possible with standards | Possible with MS | Good for major impurities | Excellent |
| Enantiomeric Purity | Yes (with chiral column) | Yes (with chiral column) | Possible with chiral solvating agents | Yes (with chiral column) |
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC-based purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound by HPLC.
Conclusion
The determination of purity for this compound requires a well-defined analytical strategy. HPLC with pre-column derivatization stands out as a robust and reliable method for quantification and impurity profiling, offering a balance of resolution, sensitivity, and versatility. For comprehensive characterization, especially for identifying unknown impurities, orthogonal methods such as LC-MS and NMR are highly recommended. The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural information, and sample throughput considerations.
References
- 1. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Separation of 2-Amino-2-methyl-butyronitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to 2-Amino-3-methylbutanenitrile and Other α-Aminonitrile Precursors in Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, α-aminonitriles are pivotal intermediates, primarily for the synthesis of α-amino acids via the esteemed Strecker reaction. This guide provides a comparative analysis of 2-Amino-3-methylbutanenitrile against other key α-aminonitriles, offering insights into their synthesis, physicochemical properties, and conversion to their corresponding amino acids. The data presented is compiled from various sources, and it is important to note that direct comparative benchmark studies under identical experimental conditions are not extensively available. Therefore, the presented yields and conditions should be considered in the context of the specific protocols cited.
Physicochemical Properties of Selected α-Aminonitriles
A fundamental understanding of the physicochemical properties of these precursors is crucial for designing synthetic routes and purification strategies. The following table summarizes key properties for this compound and two common alternatives.
| Property | This compound | 2-Aminopropanenitrile | 2-Amino-2-phenylacetonitrile |
| Molecular Formula | C₅H₁₀N₂ | C₃H₆N₂ | C₈H₈N₂ |
| Molecular Weight | 98.15 g/mol | 70.09 g/mol | 132.16 g/mol |
| Boiling Point | Not available | Not available | 235.8±28.0°C at 760 mmHg[1] |
| Melting Point | Not available | Not available | 55°C[1] |
| Density | Not available | Not available | 1.100±0.06 g/cm³[1] |
| Resulting Amino Acid | Valine | Alanine | Phenylglycine |
Comparative Analysis of Strecker Synthesis
The Strecker synthesis is a cornerstone for the preparation of α-aminonitriles. This one-pot, three-component reaction involves an aldehyde, ammonia, and a cyanide source. The efficiency of this reaction can vary based on the substrates and reaction conditions.
| Feature | This compound | 2-Aminopropanenitrile | 2-Amino-2-phenylacetonitrile |
| Aldehyde Precursor | Isobutyraldehyde (B47883) | Acetaldehyde | Benzaldehyde |
| Reported Yield | 85-87.4% | Not specified in detail in readily available literature, but is the original product of the Strecker synthesis. | 29% to 88% (yields are highly dependent on the specific protocol and substrates, including the use of N-substituents).[1][2] |
| General Reaction | Isobutyraldehyde + NH₃ + NaCN | Acetaldehyde + NH₃ + HCN | Benzaldehyde + Aniline + K₃[Fe(CN)₆] (example of a modified procedure)[2] |
Disclaimer: The yields reported are from different sources and were obtained under varying experimental conditions. Direct comparison of these values should be made with caution.
Hydrolysis to α-Amino Acids: A Performance Benchmark
The ultimate utility of these α-aminonitriles lies in their conversion to valuable α-amino acids. The hydrolysis of the nitrile group is typically achieved under acidic or basic conditions.
| Feature | Hydrolysis of this compound | Hydrolysis of 2-Aminopropanenitrile | Hydrolysis of 2-Amino-2-phenylacetonitrile |
| Product | Valine | Alanine | Phenylglycine |
| Reported Yield | Not explicitly quantified for the hydrolysis step in the cited patent, but is a key step in a multi-step synthesis of D-Valine. | Mentioned as the final step in the original Strecker discovery, with modern enzymatic methods showing high yields (e.g., 88-92% for β-alanine from β-aminopropionitrile under basic conditions).[3] | 33-39% (acid hydrolysis).[4] Enzymatic methods can achieve up to 50% yield for the D-isomer with high enantiomeric excess.[5] |
| Typical Conditions | Acid or base-catalyzed hydrolysis. | Acid or base-catalyzed hydrolysis. | Acid hydrolysis (e.g., concentrated HCl).[4] |
Experimental Protocols
Synthesis of this compound (Strecker Reaction)
This protocol is adapted from a patent describing the synthesis of D-valine.
Materials:
-
30% Sodium cyanide solution
-
Ammonium (B1175870) chloride
-
25% Ammoniacal liquor
-
Isobutyraldehyde
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction flask, combine 1000g of 30% sodium cyanide solution, 500g of ammonium chloride, and 600g of 25% ammoniacal liquor.
-
Stir the mixture to dissolve the solids and cool to 0°C.
-
Slowly add 500g of isobutyraldehyde to the cooled mixture.
-
After the addition is complete, heat the reaction mixture to 40°C and maintain for 5 hours.
-
After the reaction, extract the mixture three times with 1000mL portions of dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by vacuum distillation at 35°C to yield this compound. A reported yield for a similar procedure was 85%.
Hydrolysis of 2-Amino-2-phenylacetonitrile to Phenylglycine
This protocol is a general representation of the acid hydrolysis step.
Materials:
-
2-Amino-2-phenylacetonitrile
-
Concentrated Hydrochloric Acid
-
Ammonium Hydroxide (B78521)
Procedure:
-
Reflux the α-aminonitrile with concentrated hydrochloric acid. It is crucial to perform this step in a well-ventilated fume hood as hydrogen cyanide may be liberated.
-
During the reflux, maintain the volume of the solution by adding water as needed to prevent the precipitation of the amino acid hydrochloride.
-
After hydrolysis is complete, cool the solution.
-
Neutralize the solution with ammonium hydroxide to precipitate the crude amino acid.
-
Collect the crude product by filtration and wash with water, followed by hot ethanol, and then water again.
-
For purification, the crude product can be dissolved in 1N sodium hydroxide, filtered, and then reprecipitated by the addition of 5N hydrochloric acid.
-
Collect the purified phenylglycine by filtration, wash with ethanol and water, and dry. A reported yield for this process is in the range of 33-37%.[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key chemical transformations discussed.
Caption: General workflow of the Strecker synthesis and subsequent hydrolysis.
Caption: Relationship between selected α-aminonitriles and their amino acid products.
References
A Comparative Guide to the Applications of 2-Amino-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a peer-reviewed validation of the applications of 2-Amino-3-methylbutanenitrile, focusing on its primary role as a precursor in the synthesis of the essential amino acid L-valine (B1682139). An objective comparison with the main industrial alternative, microbial fermentation, is presented, supported by experimental data. Potential alternative applications of α-aminonitriles, including this compound, are also discussed based on available literature.
Primary Application: Precursor in Valine Synthesis via Strecker Reaction
This compound is a key intermediate in the Strecker synthesis of valine. This classic method in organic chemistry involves a three-component reaction between an aldehyde (isobutyraldehyde), ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.
Performance Comparison: Strecker Synthesis vs. Microbial Fermentation for L-Valine Production
The industrial production of L-valine is dominated by two main routes: chemical synthesis via the Strecker reaction and microbial fermentation. The choice between these methods depends on various factors, including production scale, cost-effectiveness, and desired stereospecificity.
| Parameter | Strecker Synthesis of Valine | Microbial Fermentation of L-Valine |
| Starting Materials | Isobutyraldehyde, Ammonia, Cyanide Source (e.g., KCN, HCN) | Glucose, Ammonia, Salts, and specific microbial strains (e.g., Corynebacterium glutamicum, E. coli) |
| Typical Yield | Reported yields for the synthesis of the aminonitrile can be high, with overall yields for racemic valine around 36-65%.[1][2][3] | High yields have been reported, for instance, 0.41 g of L-valine per gram of glucose.[4] |
| Product Purity & Stereospecificity | Produces a racemic mixture (D/L-valine) requiring an additional resolution step to isolate the biologically active L-isomer.[5] | Directly produces the enantiomerically pure L-valine.[1] |
| Production Scale & Cost | Can be suitable for various scales. The cost is influenced by the price of starting materials and the need for a resolution step, which can be expensive.[5] | Generally favored for large-scale industrial production due to the use of renewable feedstocks and direct production of the L-isomer.[6] |
| Environmental & Safety Concerns | Involves the use of highly toxic cyanide compounds.[5] | Generally considered a "greener" process, though it requires sterile conditions and significant water and energy input. |
Experimental Protocols
This protocol is a generalized representation based on established Strecker synthesis procedures.
Step 1: Synthesis of this compound
-
In a well-ventilated fume hood, a flask is charged with a solution of ammonium (B1175870) chloride in aqueous ammonia.
-
The solution is cooled in an ice bath, and potassium cyanide is added portion-wise with stirring.
-
Isobutyraldehyde (3-methylbutanal) is then added dropwise to the cooled mixture while maintaining the temperature below 10°C.
-
The reaction mixture is stirred for several hours at room temperature to allow for the formation of this compound.
-
The product can be extracted from the aqueous layer using an organic solvent like diethyl ether.[3]
Step 2: Hydrolysis of this compound to DL-Valine
-
The extracted this compound is subjected to hydrolysis, typically by heating with a strong acid (e.g., hydrochloric acid) or base (e.g., barium hydroxide).[3]
-
The hydrolysis reaction converts the nitrile group into a carboxylic acid, yielding the amino acid.
-
The resulting solution is then neutralized to precipitate the racemic valine.
-
The crude DL-valine is collected by filtration and can be purified by recrystallization.
This is a generalized protocol for the fermentative production of L-valine using a genetically engineered microorganism.
-
Strain Preparation: A high-yield strain of a microorganism, such as Corynebacterium glutamicum or Escherichia coli, genetically engineered for L-valine overproduction, is used.[7]
-
Media Preparation: A fermentation medium is prepared containing a carbon source (e.g., glucose), a nitrogen source (e.g., ammonia), various salts, and trace elements. The medium is sterilized to prevent contamination.[8]
-
Inoculation and Fermentation: The sterilized medium in a bioreactor is inoculated with the prepared microbial strain. The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen to optimize cell growth and L-valine production.[7]
-
Fed-Batch Process: A fed-batch strategy is often employed where the carbon source is fed continuously or intermittently to the bioreactor to maintain optimal substrate concentration and maximize product yield.[9]
-
Downstream Processing: After fermentation, the biomass is separated from the broth by centrifugation or filtration. The L-valine is then recovered from the broth and purified using techniques such as ion-exchange chromatography, crystallization, and drying.[9]
Alternative Applications of this compound and α-Aminonitriles
While the primary application of this compound is in valine synthesis, α-aminonitriles as a class of compounds are versatile intermediates in organic synthesis.
Synthesis of Heterocyclic Compounds
α-Aminonitriles can serve as building blocks for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[10][11][12] The presence of both an amino and a nitrile group allows for a range of cyclization reactions. However, specific peer-reviewed examples detailing the use of this compound for the synthesis of novel heterocyclic structures are not widely documented.
Precursors for Other Bioactive Molecules
N-acylated α-aminonitriles have been identified as mechanism-based inhibitors of serine and cysteine proteases, making them valuable targets in drug discovery.[13] While this application has been explored for various α-aminonitriles, specific studies focusing on N-acylated derivatives of this compound are limited.
Role in Prebiotic Chemistry and Peptide Synthesis
α-Aminonitriles are considered crucial precursors in prebiotic chemistry for the formation of amino acids.[14] Recent research has also highlighted the potential of aminonitriles in peptide ligation, suggesting a role in the origins of life by bypassing the need for pre-formed amino acids.[15] In this context, this compound would be the precursor to valine residues in primordial peptides.
Visualizations
Caption: Strecker synthesis pathway for L-Valine production.
Caption: Industrial fermentation workflow for L-Valine production.
Caption: Overview of this compound applications.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Manufacture of L-Valine Using Fermentation - FoodWrite [foodwrite.co.uk]
- 8. US3028310A - Method of producing l-valine by fermentation - Google Patents [patents.google.com]
- 9. L-Valine Production Solution- COFCO Technology & Industry [cofcoti.com]
- 10. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. communities.springernature.com [communities.springernature.com]
Safety Operating Guide
Proper Disposal of 2-Amino-3-methylbutanenitrile: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for 2-Amino-3-methylbutanenitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a flammable and hazardous compound. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
Immediate Safety Precautions and Hazard Profile
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage[1]. Before handling, it is crucial to be familiar with its hazard profile and to have the appropriate personal protective equipment (PPE) readily available.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye/Face Protection | Wear tight-sealing safety goggles and a face shield. |
| Skin Protection | Wear appropriate protective gloves (e.g., chemical-resistant) and clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[2][3]. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through a certified hazardous waste management program. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain[4].
-
Segregated Waste Collection :
-
Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid[4].
-
Solid Waste : Collect any unused or contaminated solid forms of the chemical, along with contaminated items such as weighing boats, gloves, and absorbent paper, in the designated solid waste container[4].
-
Liquid Waste : For solutions containing this compound, use a dedicated liquid hazardous waste container[4].
-
-
Storage of Hazardous Waste :
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area must be secure, away from general traffic, and have secondary containment to prevent spills from spreading[4].
-
-
Arranging for Disposal :
-
Once the waste container is full or has reached the institutional time limit for accumulation, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department[4].
-
Complete all necessary waste disposal forms, providing accurate information on the chemical composition and quantity of the waste[4].
-
Transfer the waste container to authorized EHS personnel for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[4].
-
Spill and Emergency Procedures
In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination.
-
Small Spills : Absorb with earth, sand, or other non-combustible material and transfer to containers for later disposal. Use clean, non-sparking tools to collect the absorbed material[5].
-
Large Spills : Evacuate the area and prevent entry into waterways, sewers, basements, or confined areas. A vapor-suppressing foam may be used to reduce vapors[5].
-
Ignition Sources : Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area[3][5]. All equipment used when handling the product must be grounded[5].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Recommended Disposal Method
The primary recommended method for the disposal of this compound is incineration. The product should be burned in a chemical incinerator equipped with an afterburner and scrubber[2]. It is crucial to exercise extra care during ignition as the material is highly flammable[2]. Surplus and non-recyclable solutions should be offered to a licensed disposal company[2].
Contaminated packaging should be disposed of as unused product. Alternatively, packaging can be triple-rinsed and offered for recycling or reconditioning, or punctured to render it unusable and then disposed of in a sanitary landfill[6]. Combustible packaging materials may be incinerated with flue gas scrubbing[6].
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
- 1. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 2-Amino-3-methylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, handling procedures, and disposal plans for 2-Amino-3-methylbutanenitrile. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical with the following classifications[1]:
-
Flammable liquid and vapor
-
Harmful if swallowed
-
Harmful in contact with skin
-
Causes severe skin burns and eye damage
-
Harmful if inhaled
Due to these significant hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this substance.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves.[2][3][4][5][6] Ensure gloves are rated for chemical resistance to nitriles and amines. | To prevent skin contact and absorption, which can be harmful[1]. |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | To protect against splashes which can cause severe eye damage[1]. |
| Skin and Body Protection | Chemical-resistant lab coat or apron. Closed-toe shoes. | To prevent skin contact and contamination of personal clothing[7]. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood).[7] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and amines should be used[7][8]. | To prevent inhalation of harmful vapors[1]. |
II. Standard Operating Procedure for Handling this compound
The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.
Methodology:
-
Don Appropriate PPE: Before entering the laboratory, put on all required personal protective equipment as specified in the table above.
-
Prepare Work Area: Ensure the fume hood is operational and the work area is clean and free of incompatible materials.
-
Assemble Equipment: Gather all necessary glassware, reagents, and other equipment for the experiment.
-
Dispense Chemical: Carefully dispense the required amount of this compound within the fume hood. Avoid generating splashes or aerosols.
-
Perform Experimental Procedure: Carry out the intended experiment, maintaining awareness of the chemical's hazards.
-
Decontaminate Equipment: After use, decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Dispose of Waste: All waste materials, including contaminated gloves, wipes, and excess chemical, must be disposed of in a designated, sealed, and properly labeled hazardous waste container[7][8].
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be stored in a cool, well-ventilated area away from ignition sources.
-
Solid Waste: All contaminated solid waste, such as gloves, paper towels, and pipette tips, must be collected in a separate, sealed, and labeled hazardous waste container.
Disposal Procedure:
-
All waste must be disposed of through a licensed professional waste disposal service[8].
-
Do not pour this compound down the drain or dispose of it with general laboratory trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
IV. Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your supervisor and the institutional safety office immediately.
-
For small spills within a fume hood, use an inert absorbent material to contain the spill.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal[9].
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- 1. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. business.medtecs.com [business.medtecs.com]
- 5. gpisupply.com [gpisupply.com]
- 6. armbrustusa.com [armbrustusa.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
